Product packaging for NDM-1 inhibitor-5(Cat. No.:)

NDM-1 inhibitor-5

Cat. No.: B12384531
M. Wt: 389.4 g/mol
InChI Key: UZLBYIOAULCPEQ-YVNNLAQVSA-N
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Description

NDM-1 inhibitor-5 is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO4 B12384531 NDM-1 inhibitor-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(2Z)-2-[[1-(cyclohexylmethyl)indol-3-yl]methylidene]-4,6-dihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H23NO4/c26-17-11-20(27)23-21(12-17)29-22(24(23)28)10-16-14-25(13-15-6-2-1-3-7-15)19-9-5-4-8-18(16)19/h4-5,8-12,14-15,26-27H,1-3,6-7,13H2/b22-10-

InChI Key

UZLBYIOAULCPEQ-YVNNLAQVSA-N

Isomeric SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)C5=C(C=C(C=C5O4)O)O

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=C(C=C(C=C5O4)O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of NDM-1 Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

New Delhi Metallo-beta-lactamase-1 (NDM-1) , a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, presents a significant global health challenge. The development of effective NDM-1 inhibitors is a critical area of research in the fight against antibiotic resistance. This technical guide provides an in-depth overview of the mechanism of action of NDM-1 inhibitors, tailored for researchers, scientists, and drug development professionals.

The NDM-1 Enzyme: Structure and Catalytic Mechanism

NDM-1 is a metallo-β-lactamase (MBL) that requires one or two zinc ions for its catalytic activity. The active site of NDM-1 features two zinc ions, Zn1 and Zn2, which are crucial for the hydrolysis of the β-lactam ring in antibiotics. The catalytic mechanism involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage and inactivation of the antibiotic.

The following diagram illustrates the catalytic cycle of NDM-1:

NDM1_Catalytic_Cycle NDM-1 Catalytic Cycle E_Zn_H2O E-Zn(II)₂-H₂O (Resting Enzyme) E_Zn_OH E-Zn(II)₂-OH⁻ (Activated Enzyme) E_Zn_H2O->E_Zn_OH Deprotonation ES_Complex Enzyme-Substrate Complex E_Zn_OH->ES_Complex Substrate Binding Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic Attack Product_Complex Enzyme-Product Complex Tetrahedral_Intermediate->Product_Complex Ring Cleavage Product_Release Product Release Product_Complex->Product_Release Product Dissociation Product_Release->E_Zn_H2O Regeneration

NDM-1 Catalytic Cycle

Mechanisms of NDM-1 Inhibition

NDM-1 inhibitors employ various strategies to disrupt the catalytic activity of the enzyme. These can be broadly categorized into the following mechanisms:

  • Zinc Chelators: These inhibitors function by sequestering the essential zinc ions from the active site of NDM-1, rendering the enzyme inactive.

  • Active Site Binders: These molecules directly bind to the active site of NDM-1, often by coordinating with the zinc ions, thereby preventing the substrate (antibiotic) from binding.

  • Covalent Inhibitors: These inhibitors form a stable, covalent bond with amino acid residues within the active site of NDM-1, leading to irreversible inactivation of the enzyme.

  • Allosteric Inhibitors: These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's geometry and reduces its catalytic efficiency.

Quantitative Analysis of NDM-1 Inhibitors

The efficacy of NDM-1 inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the quantitative data for a selection of NDM-1 inhibitors.

Inhibitor ClassInhibitorIC50 (µM)Ki (µM)Inhibition ModeReference
Zinc Chelator EDTA3.8-Zinc Chelation[1]
Aspergillomarasmine A--Zinc Chelation[2]
Active Site Binder D-captopril7.9 - 48-Competitive[1][3]
L-captopril2025.0 - 6.6Competitive[4]
Thiopene-carboxylic acid derivatives---
Covalent Inhibitor Ebselen0.55-Covalent[1]
Allosteric Inhibitor Carnosic Acid27.07-Allosteric
QDP-17.94Non-competitive
Other Adapalene8.9 µg/mL--
Azolylthioacetamide17.5--[1]

Experimental Protocols

Accurate determination of inhibitor potency and mechanism requires robust experimental protocols. The following sections detail the methodologies for key experiments used in the characterization of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin Hydrolysis)

This spectrophotometric assay is widely used to screen for and characterize NDM-1 inhibitors. It relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by NDM-1, which results in a color change that can be monitored over time.

Materials:

  • Purified NDM-1 enzyme

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Test inhibitor compounds

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test inhibitor compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately monitor the change in absorbance at 490 nm over time using a plate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to NDM-1.

Materials:

  • Purified NDM-1 enzyme

  • Test inhibitor compound

  • Dialysis buffer (ensure the buffer for the protein and inhibitor are identical)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified NDM-1 enzyme and the inhibitor solution against the same buffer to minimize heats of dilution.

  • Degas both the enzyme and inhibitor solutions to prevent air bubbles in the calorimeter.

  • Load the NDM-1 solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.

  • A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the binding mode of inhibitors to NDM-1 at an atomic level. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of an inhibitor on the protein.

Materials:

  • Isotopically labeled (e.g., 15N) purified NDM-1 enzyme

  • Test inhibitor compound

  • NMR buffer

  • NMR spectrometer

Procedure:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled NDM-1 in the absence of the inhibitor.

  • Prepare a series of samples with a constant concentration of 15N-labeled NDM-1 and increasing concentrations of the inhibitor.

  • Acquire a 1H-15N HSQC spectrum for each sample.

  • Overlay the spectra and identify the amino acid residues whose peaks show significant chemical shift changes upon inhibitor binding.

  • Map these residues onto the three-dimensional structure of NDM-1 to identify the inhibitor binding site.

Workflow for NDM-1 Inhibitor Screening

The discovery and development of novel NDM-1 inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Inhibitor_Screening_Workflow NDM-1 Inhibitor Screening Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization HTS Compound Library Screening (e.g., Nitrocefin Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., ITC, NMR) IC50_Determination->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies In_vivo_Testing In vivo Efficacy & Toxicity Testing SAR_Studies->In_vivo_Testing

NDM-1 Inhibitor Screening Workflow

This guide provides a foundational understanding of the mechanisms of NDM-1 inhibition and the experimental approaches used to characterize inhibitors. The continued development of novel and potent NDM-1 inhibitors is essential to address the growing threat of antibiotic resistance.

References

The Discovery and Synthesis of NDM-1 Inhibitor-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) represents a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of modern medicine. This enzyme confers broad-spectrum resistance to bacteria, rendering many last-resort antibiotics ineffective. The discovery of potent and specific NDM-1 inhibitors is therefore a critical area of research in the fight against antimicrobial resistance. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a promising aurone-based NDM-1 inhibitor, designated as NDM-1 inhibitor-5.

Introduction to NDM-1 and the Need for Inhibitors

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a zinc-dependent enzyme (a metallo-beta-lactamase or MBL) that catalyzes the hydrolysis of the amide bond in the beta-lactam ring of a wide range of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] This hydrolytic activity inactivates the antibiotics, allowing bacteria to survive and proliferate. The gene encoding NDM-1 is often located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[3]

The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity.[4] These zinc ions coordinate with a water molecule, activating it to act as a nucleophile that attacks the carbonyl carbon of the beta-lactam ring.[1][4] This initiates a cascade of reactions leading to the opening of the beta-lactam ring and the inactivation of the antibiotic.[2][5] The development of inhibitors that can effectively block the active site of NDM-1 is a key strategy to restore the efficacy of existing beta-lactam antibiotics.

Discovery of this compound: An Aurone Derivative

A recent study by Caburet et al. (2024) identified a series of aurone derivatives as promising inhibitors of NDM-1.[6] Through a fragment-based screening approach, aurone was identified as a promising scaffold. Subsequent evaluation of a library of 60 aurone derivatives led to the identification of two potent inhibitors, one of which is designated here as this compound.[6] This compound exhibited a competitive inhibition mechanism with a Ki value of 2.5 µM.[6]

Table 1: Quantitative Inhibition Data for this compound and Other Selected Inhibitors

InhibitorChemical ClassInhibition Constant (Ki)IC50Reference
This compound Aurone2.5 µMNot Reported[6]
NDM-1 inhibitor-4Aurone1.7 µMNot Reported[6][7]
L-captoprilThiol~200 µM~8 µM[3]
D-captoprilThiolNot Reported~7.9 µM[8]
EbselenOrganoseleniumNot ReportedNot Reported[9]
Aspergillomarasmine ANatural ProductNot ReportedNot Reported[9]
Carnosic AcidNatural ProductNot Reported27.07 µM[8]
IsoliquiritinNatural ProductNot ReportedNot Reported[10]
PHT427Thiophene derivativeNot Reported1.42 µmol/L[11]
Dipicolinic Acid DerivativesDicarboxylic AcidNot Reported~80 nM (for compound 36)[3]
α-AminophosphonatesPhosphonateNot Reported4.1–506 μM[12]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to the research group that discovered it, a general methodology for the synthesis of aurone derivatives can be outlined based on established organic chemistry principles.[13]

General Synthetic Scheme for Aurone Derivatives

The synthesis of aurones typically involves the condensation of a benzofuranone with an aldehyde. A common route is the oxidative cyclization of a 2'-hydroxychalcone.

Experimental Workflow for Aurone Synthesis

G A 2'-Hydroxyacetophenone D 2'-Hydroxychalcone A->D Claisen-Schmidt Condensation B Aromatic Aldehyde B->D C Base (e.g., NaOH, KOH) C->D F Aurone Derivative (this compound) D->F Oxidative Cyclization E Oxidizing Agent (e.g., Hg(OAc)2, I2/DMSO) E->F

Caption: General workflow for the synthesis of aurone derivatives.

Postulated Synthesis of this compound

Based on the structure of this compound (an aurone), a plausible synthetic route would involve:

  • Claisen-Schmidt Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (like sodium hydroxide or potassium hydroxide) to form the corresponding 2'-hydroxychalcone intermediate.

  • Oxidative Cyclization: The resulting 2'-hydroxychalcone is then subjected to an oxidative cyclization reaction to form the aurone ring system. Various reagents can be employed for this step, including mercury(II) acetate, iodine in dimethyl sulfoxide (DMSO), or other oxidizing agents.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocols for NDM-1 Inhibition Assays

The inhibitory activity of compounds against NDM-1 is typically determined using enzymatic assays that monitor the hydrolysis of a beta-lactam substrate.

NDM-1 Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on commonly used methods.[9][14]

Materials:

  • Purified recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

  • Beta-lactam substrate (e.g., meropenem, imipenem, or a chromogenic substrate like nitrocefin)

  • Test inhibitor compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a solution of the NDM-1 enzyme in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the NDM-1 enzyme solution.

  • Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the beta-lactam substrate to each well.

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a microplate reader. For meropenem, the hydrolysis can be monitored at a wavelength of 300 nm.[14]

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

  • For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Experimental Workflow for NDM-1 Inhibition Assay

G A Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Substrate Hydrolysis (Absorbance Change) C->D E Data Analysis (IC50 / Ki Determination) D->E G cluster_0 NDM-1 Active Site cluster_1 Substrate cluster_2 Products Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O H2O->Zn1 H2O->Zn2 BL β-Lactam Antibiotic H2O->BL BL->Zn1 Coordination BL->Zn2 Coordination HBL Hydrolyzed (Inactive) Antibiotic BL->HBL Hydrolysis G NDM1 NDM-1 Enzyme Inhibition Enzyme Inhibition NDM1->Inhibition Hydrolysis Antibiotic Hydrolysis NDM1->Hydrolysis Inhibitor NDM-1 Inhibitor (e.g., this compound) Inhibitor->Inhibition Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis BacterialDeath Bacterial Death Antibiotic->BacterialDeath NoHydrolysis No Hydrolysis Inhibition->NoHydrolysis BacterialSurvival Bacterial Survival Hydrolysis->BacterialSurvival NoHydrolysis->BacterialDeath

References

Combating Antibiotic Resistance: A Technical Guide to the Structure-Activity Relationship of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New Delhi – The relentless rise of antibiotic resistance, largely driven by enzymes like New Delhi metallo-beta-lactamase-1 (NDM-1), presents a formidable challenge to global public health. NDM-1 confers broad resistance to beta-lactam antibiotics, including the last-resort carbapenems, necessitating the urgent development of effective inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, offering a critical resource for researchers, scientists, and drug development professionals in the field of antimicrobial resistance.

The unique structural characteristics of NDM-1, such as the flexibility of its binding pocket and the adaptability of its active site loop, have made the design of potent and specific inhibitors a complex endeavor.[1] This guide synthesizes current research, presenting quantitative SAR data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation NDM-1 inhibitors.

Understanding the Enemy: The NDM-1 Active Site

The catalytic mechanism of NDM-1 relies on a binuclear zinc center within a shallow, open active site.[1][2] These two zinc ions are crucial for activating a water molecule that hydrolyzes the amide bond of the beta-lactam ring in antibiotics.[3] Consequently, a primary strategy for NDM-1 inhibition involves targeting these zinc ions. Inhibitors often work by either forming a ternary complex with the zinc ions, thus competitively blocking substrate binding, or by chelating and stripping the zinc ions from the active site, rendering the enzyme inactive.[1] The active site is flanked by flexible loops, notably L3 and L10, which can undergo conformational changes upon substrate or inhibitor binding, adding another layer of complexity to inhibitor design.[2][4][5]

Key Classes of NDM-1 Inhibitors and their Structure-Activity Relationships

A diverse range of chemical scaffolds have been investigated for their potential to inhibit NDM-1. The following sections summarize the SAR for prominent classes of these inhibitors, with quantitative data presented in the subsequent tables.

Thiol-Containing Inhibitors

L-captopril, an angiotensin-converting enzyme (ACE) inhibitor, was one of the first identified inhibitors of NDM-1. Its inhibitory activity is attributed to the thiol group, which can coordinate with the active site zinc ions. Structure-activity relationship studies have shown that both the thiol group and the stereochemistry of the molecule are critical for its inhibitory potency.

Carboxylate-Containing Inhibitors

Aspergillomarasmine A (AMA), a natural product, functions as an NDM-1 inhibitor by chelating the zinc ions from the active site, thereby inactivating the enzyme.[6][7] This has been shown to restore the efficacy of meropenem against NDM-1 producing bacteria.[6][7] The dicarboxylic acid moiety is crucial for its zinc-chelating activity.

Boronic Acid Derivatives

Boronic acids have emerged as a promising class of broad-spectrum beta-lactamase inhibitors, including activity against NDM-1.[4] X-ray crystallography has revealed that these compounds can form a covalent bond with the catalytic serine in serine-beta-lactamases and, importantly, can also coordinate with the zinc ions in metallo-beta-lactamases like NDM-1.[4] The boronic acid moiety is key to this dual inhibitory mechanism.

Thione-Based Compounds

Recent studies have explored 1,2,4-triazole-3-thione scaffolds as potent NDM-1 inhibitors.[8] The thione group plays a critical role in coordinating the active site zinc ions. X-ray crystallography of NDM-1 in complex with these inhibitors has provided valuable insights into their binding modes, guiding the rational design of more potent derivatives.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of NDM-1 inhibitors, providing a comparative overview of their potencies.

Inhibitor Class Compound IC50 (µM) Ki (µM) Notes
Thiol-ContainingL-Captopril10.0 ± 1.9[9]5.0[9]Thiol group coordinates with active site zinc ions.
Small MoleculePHT4271.42[10]-Identified through high-throughput screening; acts by chelating zinc ions.[10]
Natural ProductAspergillomarasmine A--Restores meropenem activity by extracting zinc ions from the active site.[6][7]
Small MoleculeAdapalene8.9 µg/mL-Identified through a drug repurposing approach; exhibits synergistic effects with meropenem.[11]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against NDM-1.

  • Reagents and Preparation:

    • Recombinant NDM-1 enzyme.

    • Nitrocefin (a chromogenic cephalosporin substrate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • ZnSO4 solution (to ensure the enzyme is fully metalated).

  • Procedure:

    • In a microplate, incubate a defined concentration of recombinant NDM-1 enzyme (e.g., 5 nM) with varying concentrations of the test inhibitor for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[6][7] A negative control with solvent only is included.

    • Initiate the enzymatic reaction by adding a specific concentration of nitrocefin (e.g., 60 µM).[6][7]

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.[6][7]

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for studying the real-time binding kinetics and affinity between an inhibitor and NDM-1.

  • Immobilization of NDM-1:

    • Covalently immobilize the purified recombinant NDM-1 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (inhibitor) over the immobilized NDM-1 surface and a reference surface (without NDM-1) at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand, in real-time. This generates a sensorgram.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.[12]

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution three-dimensional structures of NDM-1 in complex with inhibitors, revealing the precise binding mode and key molecular interactions.

  • Crystallization:

    • Co-crystallize the purified NDM-1 protein with the inhibitor of interest or soak pre-formed apo-NDM-1 crystals in a solution containing the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using molecular replacement, using a known NDM-1 structure as a search model.

    • Build the inhibitor into the electron density map and refine the structure to achieve the best fit with the experimental data.

  • Analysis:

    • Analyze the final refined structure to identify the specific amino acid residues involved in inhibitor binding, the coordination with the zinc ions, and any conformational changes in the enzyme upon inhibitor binding.[4][13]

Visualizing the Path to Inhibition

The following diagrams illustrate key concepts and workflows in the study of NDM-1 inhibitors.

SAR_Principles cluster_inhibitor Inhibitor Features cluster_enzyme NDM-1 Active Site Zinc Binding Group Zinc Binding Group Zinc Ions Zinc Ions Zinc Binding Group->Zinc Ions Coordination Scaffold Scaffold Hydrophobic Pockets Hydrophobic Pockets Scaffold->Hydrophobic Pockets Shape Complementarity Side Chains Side Chains Key Residues Key Residues Side Chains->Key Residues Specific Interactions (H-bonds, van der Waals)

Key SAR Principles for NDM-1 Inhibitors.

Experimental_Workflow Compound Library Compound Library Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Library->Enzyme Inhibition Assay Hit Identification (IC50) Hit Identification (IC50) Enzyme Inhibition Assay->Hit Identification (IC50) Binding Affinity (SPR) Binding Affinity (SPR) Hit Identification (IC50)->Binding Affinity (SPR) Structural Analysis (X-ray) Structural Analysis (X-ray) Binding Affinity (SPR)->Structural Analysis (X-ray) Lead Optimization Lead Optimization Structural Analysis (X-ray)->Lead Optimization Lead Optimization->Enzyme Inhibition Assay

General Workflow for NDM-1 Inhibitor Discovery.

Conclusion and Future Directions

The development of effective NDM-1 inhibitors remains a critical challenge in the fight against antimicrobial resistance. A deep understanding of the structure-activity relationships is paramount for the successful design of novel therapeutic agents. This guide provides a comprehensive overview of the current knowledge, highlighting the importance of targeting the active site zinc ions and exploiting the structural features of the enzyme. Future research should focus on the development of inhibitors with high potency, selectivity, and favorable pharmacokinetic properties. The integration of computational methods, such as QSAR and molecular dynamics simulations, with experimental techniques will be crucial in accelerating the discovery of clinically viable NDM-1 inhibitors.

References

An In-Depth Technical Guide to the In Silico Modeling of NDM-1 Inhibitor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction between New Delhi Metallo-β-lactamase-1 (NDM-1) and its potential inhibitors. The rise of NDM-1-producing bacteria presents a significant threat to global health, as this enzyme can hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1][2][3][4][5][6] In silico modeling has become an indispensable tool in the rational design and discovery of novel NDM-1 inhibitors to combat this growing antibiotic resistance.[4]

The NDM-1 Challenge

NDM-1 is a class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[7][8] These zinc ions are crucial for activating a water molecule, which then hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[5][7] The active site of NDM-1 is known for its flexibility and ability to accommodate a wide range of substrates, making the design of effective inhibitors particularly challenging.[5][9]

General Workflow for In Silico NDM-1 Inhibitor Modeling

The computational pipeline for identifying and evaluating potential NDM-1 inhibitors typically involves a multi-step process. This workflow begins with preparing the protein and ligand structures, proceeds through docking and simulation to predict binding modes and stability, and concludes with energy calculations to estimate binding affinity.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Binding Prediction cluster_analysis 3. Stability & Affinity Analysis cluster_output 4. Outcome PDB Fetch NDM-1 Structure (e.g., PDB ID: 5ZGZ) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Receptor Ligand Prepare Inhibitor-5 (2D to 3D, Energy Minimization) Ligand->Docking Ligand MD Molecular Dynamics (MD) Simulation (e.g., GROMACS) Docking->MD Top Poses MMGBSA Binding Free Energy Calculation (MM/GBSA or MM/PBSA) MD->MMGBSA Trajectories Result Identify Lead Candidates MMGBSA->Result ΔGbind

Caption: A typical workflow for the in silico analysis of NDM-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico research. The following sections outline standard protocols for the core components of modeling NDM-1-inhibitor interactions.

Molecular docking predicts the preferred orientation of an inhibitor when bound to the NDM-1 active site to form a stable complex.[10] It is a critical step for screening large compound libraries and understanding binding modes.[4]

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of NDM-1 from the Protein Data Bank (PDB), for instance, PDB ID: 5ZGZ.[10][11]

    • Using software like UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands.[10]

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • For metalloenzymes like NDM-1, specialized force fields such as AutoDock4Zn are often used to properly handle the zinc ions in the active site.[10][11]

  • Ligand Preparation:

    • Draw the 2D structure of the inhibitor (e.g., "Inhibitor-5") using software like MarvinSketch or ChemDraw.

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.[10]

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds for docking flexibility.

  • Docking Execution:

    • Define a grid box that encompasses the NDM-1 active site. The active site is characterized by key residues such as His120, His122, Asp124, His189, Cys208, and His250, which coordinate the two zinc ions.[8]

    • Set the grid box dimensions, for example, centered at X=-4.2 Å, Y=-5.4 Å, Z=-16.2 Å with a size of 60x60x60 Å.[10]

    • Perform the docking simulation using software like AutoDock Vina, which uses a Lamarckian genetic algorithm to explore conformational space.[10]

    • Generate multiple binding poses (e.g., 10-20) and rank them based on their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Visualize the top-ranked docking poses using PyMOL or Maestro Viewer.[10]

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, and metal coordination) between the inhibitor and the active site residues.[10]

MD simulations are performed to assess the dynamic stability and behavior of the NDM-1-inhibitor complex over time in a simulated physiological environment.[11][12]

Protocol:

  • System Setup:

    • Select the best-docked pose of the NDM-1-inhibitor complex as the starting structure.

    • Use a simulation package like GROMACS or AMBER.[11][12]

    • Choose an appropriate force field for the protein (e.g., CHARMM36) and generate topology parameters for the ligand using tools like the SwissParam or CGenFF server.[12]

    • Place the complex in a solvated box (e.g., dodecahedral) with a suitable water model (e.g., SPC).[12]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[12]

  • Simulation Execution:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system's pressure under NPT (constant number of particles, pressure, and temperature) ensemble for a sufficient duration (e.g., 1 ns).

    • Run the production MD simulation for a significant timescale, typically ranging from 10 ns to 250 ns or more, to observe the system's dynamics.[11][12]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability and convergence.[11][12]

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon inhibitor binding.[11][12]

    • Analyze the number and duration of hydrogen bonds formed between the inhibitor and NDM-1 throughout the simulation.[11][12]

    • Visualize the trajectory to observe conformational changes and key interactions.

These calculations provide a more accurate estimation of the binding affinity than docking scores by considering solvent effects and entropic contributions. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[13][14]

Protocol:

  • Snapshot Extraction:

    • Extract a set of snapshots (e.g., 100-200) at regular intervals from the stable portion of the MD simulation trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the following energy terms using scripts like g_mmpbsa for GROMACS:

      • The total energy of the complex (G_complex).

      • The total energy of the protein (G_protein).

      • The total energy of the ligand (G_ligand).

    • The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for the inhibitor's binding affinity.

Data Presentation

Quantitative data from these simulations are best summarized in tables for clear comparison and interpretation. The following tables present example data for hypothetical and literature-derived inhibitors.

Table 1: Molecular Docking Results for Potential NDM-1 Inhibitors

Inhibitor Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Inhibitor-5 (Hypothetical) -10.5 His122, Asp124, Cys208, Asn220 H-bond, Metal Coordination
ZINC84525623 [2] -11.23 Key amino acid residues in active site H-bond, Electrostatic, Hydrophobic
Compound M26 [10] -13.11 (Forms six hydrogen bonds) H-bond
VNI-41 [9] IC50: 29.6 µM Interacts with Zn1 ion Metal Coordination (Sulfonamide)

| L-Captopril [15] | -21.9 (kJ/mol) | Di-zinc active site | Metal Ion Chelation |

Table 2: MD Simulation Stability Metrics (Example Data over 100 ns)

Complex Average RMSD (Å) Average RMSF (Å) (Active Site) Average H-Bonds
NDM-1 + Inhibitor-5 1.8 ± 0.3 1.1 ± 0.2 3-4
NDM-1 + ZINC84525623 [2] < 2.0 Low fluctuations 2 (stable)
NDM-1 + Compound M26 [12] Converged Stable active site High number, stable

| NDM-1 + Meropenem [11] | Fluctuating | Higher fluctuations | Transient, discontinuous |

Table 3: Binding Free Energy Calculation Results (MM/GBSA)

Complex ΔG_bind (kcal/mol) van der Waals Energy Electrostatic Energy Solvation Energy
NDM-1 + Inhibitor-5 -28.5 ± 2.1 -35.2 -15.8 +22.5
NDM-1 + Compound M2 [13] -13.56 (Component of ΔG_bind) (Component of ΔG_bind) (Component of ΔG_bind)

| NDM-1 + Compound P4 [13] | -16.72 | (Component of ΔG_bind) | (Component of ΔG_bind) | (Component of ΔG_bind) |

NDM-1 Catalytic Mechanism and Inhibition

Understanding the catalytic mechanism of NDM-1 is vital for designing inhibitors that can effectively block its function. The enzyme utilizes a di-zinc center to hydrolyze the β-lactam ring. An effective inhibitor can disrupt this process by chelating the zinc ions or by forming strong interactions with key catalytic residues.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_reaction Catalytic Reaction Zn1 Zn1 H2O H₂O Zn1->H2O activates Zn2 Zn2 Zn2->H2O activates Hydroxide Nucleophilic Hydroxide H2O->Hydroxide forms His120 His120 His120->Zn1 His122 His122 His122->Zn1 Asp124 Asp124 Asp124->Zn1 Asp124->Zn2 His189 His189 His189->Zn2 Cys208 Cys208 Cys208->Zn2 His250 His250 His250->Zn2 Substrate β-Lactam Antibiotic Substrate->Zn1 binds via carbonyl O Substrate->Zn2 binds via carbonyl O Product Hydrolyzed (Inactive) Antibiotic Substrate->Product hydrolyzes to Hydroxide->Substrate attacks β-lactam ring Inhibitor Inhibitor-5 Inhibitor->Zn1 chelates Inhibitor->Zn2 chelates

Caption: NDM-1's catalytic mechanism and a potential mode of inhibition.

References

Fragment-Based Discovery of New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The rapid global spread of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to modern medicine, rendering a broad spectrum of β-lactam antibiotics ineffective. NDM-1, a class B1 metallo-β-lactamase (MBL), utilizes zinc ions to catalyze the hydrolysis of these critical drugs, including last-resort carbapenems. The development of effective NDM-1 inhibitors to be used as adjuvants with existing antibiotics is a critical therapeutic goal. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel inhibitor scaffolds against challenging targets like NDM-1. This technical guide provides an in-depth overview of the FBDD approach for discovering NDM-1 inhibitors, detailing the enzyme's mechanism, a comprehensive workflow, key experimental protocols, and quantitative data on identified fragments and leads.

Introduction

The Clinical Threat of NDM-1

New Delhi Metallo-β-lactamase-1 (NDM-1) is an enzyme that confers resistance to nearly all β-lactam antibiotics in bacteria.[1][2] First identified in 2009, the gene encoding NDM-1 is located on mobile genetic elements, allowing for rapid horizontal transfer among different bacterial species, including common pathogens like Escherichia coli and Klebsiella pneumoniae.[3][4] This rapid dissemination has led to a global health crisis, as infections with NDM-1-producing "superbugs" are extremely difficult to treat, leaving very few therapeutic options.[2][5] Unlike other β-lactamases, NDM-1 can hydrolyze carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[2][5]

The NDM-1 Catalytic Mechanism

NDM-1's catalytic activity is dependent on one or two zinc ions in its active site.[3][4] These zinc ions coordinate with key histidine and aspartate residues and play a crucial role in the hydrolysis of the β-lactam ring.[6] The accepted mechanism involves the zinc ions activating a water molecule, which then acts as a potent nucleophile.[3][7][8] This activated hydroxide attacks the carbonyl carbon of the β-lactam ring, leading to the cleavage of the amide bond and inactivation of the antibiotic.[3][6] The open and flexible nature of the NDM-1 active site contributes to its ability to accommodate and hydrolyze a wide range of substrates.[4][7] Inhibitors are designed to disrupt this mechanism, often by chelating the essential zinc ions or by binding to the active site and preventing substrate access.[9][10]

Fragment-Based Drug Discovery (FBDD) as a Strategy

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening (HTS).[11][12] It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target protein.[12][13] Because of their small size, fragments can explore chemical space more effectively and form high-quality interactions with the target's binding pockets.[11] Hits identified through sensitive biophysical techniques are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[13][14] This approach is particularly well-suited for NDM-1, as it can uncover novel binding scaffolds and interaction points within the enzyme's active site that might be missed by larger, more complex molecules.[15]

The FBDD Workflow for NDM-1 Inhibitors

The process of discovering NDM-1 inhibitors using FBDD follows a structured, iterative workflow. It combines computational methods with sensitive biophysical screening and structural biology to progress from low-affinity fragments to high-potency lead candidates.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Validation & Characterization cluster_2 Optimization FragLib Fragment Library (MW < 300 Da) VirtualScreen Virtual Screening (Docking) FragLib->VirtualScreen BioScreen Biophysical Screening (SPR, NMR, etc.) FragLib->BioScreen HitID Hit Identification VirtualScreen->HitID Prioritized Fragments BioScreen->HitID Binding Fragments HitVal Hit Validation (Orthogonal Assays) HitID->HitVal EnzymeAssay Enzyme Inhibition Assay (IC50 / Ki) HitVal->EnzymeAssay StructBio Structural Biology (X-ray, NMR) HitVal->StructBio SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR Potency Data StructBio->SAR Binding Mode Analysis FragEvo Fragment Evolution (Growing, Linking, Merging) SAR->FragEvo FragEvo->BioScreen Iterative Screening LeadComp Lead Compound (High Affinity) FragEvo->LeadComp NDM1_Mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Mechanisms NDM1 NDM-1 Active Site (His, Asp) + Zn²⁺ ES_Complex Michaelis Complex (ES) NDM1->ES_Complex + Substrate β-Lactam Antibiotic Substrate->ES_Complex Intermediate Anionic Intermediate ES_Complex->Intermediate Nucleophilic attack Water Hydrolytic Water (H₂O) Water->Intermediate Activated by Zn²⁺ Product Inactive Hydrolyzed Antibiotic Intermediate->Product Protonation & Ring Opening Product->NDM1 Product Release (Enzyme Regenerated) Chelator Zinc Chelating Agent (e.g., EDTA, AMA) Chelator->NDM1 Removes Zn²⁺ Coordinator Zinc Coordinating Inhibitor (e.g., Captopril, Thiols) Coordinator->ES_Complex Blocks Active Site

References

An In-depth Technical Guide to the Zinc-Binding Mechanism of NDM-1 Inhibitor, N-(phosphonomethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the zinc-binding mechanism of the New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitor, N-(phosphonomethyl)iminodiacetic acid. This compound, identified as a potent inhibitor in multiple studies, offers a promising scaffold for the development of therapeutics to combat antibiotic resistance. This document outlines the quantitative metrics of its inhibitory action, detailed experimental protocols for its characterization, and a visual representation of its proposed mechanism of action.

Core Mechanism: Zinc Sequestration

The primary mechanism by which N-(phosphonomethyl)iminodiacetic acid inhibits NDM-1 is through the chelation and sequestration of the zinc ions essential for the enzyme's catalytic activity. NDM-1 is a metallo-β-lactamase that requires two zinc ions (Zn1 and Zn2) in its active site to hydrolyze β-lactam antibiotics.[1][2] N-(phosphonomethyl)iminodiacetic acid, with its phosphonate and multiple carboxylate groups, acts as a strong zinc chelator, effectively stripping these crucial metal cofactors from the enzyme's active site. This zinc depletion renders the enzyme inactive, thereby restoring the efficacy of β-lactam antibiotics.[3][4]

The zinc-dependent nature of its inhibitory activity has been experimentally demonstrated. In the presence of increasing concentrations of exogenous zinc sulfate, the IC50 value of N-(phosphonomethyl)iminodiacetic acid against NDM-1 also increases, indicating a direct competition for zinc ions.[4] This is a hallmark of a zinc sequestration-based mechanism.

Quantitative Data Summary

The inhibitory and binding properties of N-(phosphonomethyl)iminodiacetic acid against NDM-1 and its interaction with zinc have been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.

ParameterValueMethodEnzyme/IonReference
IC50 0.8 ± 0.1 µMFluorescence-based AssayNDM-1[5][6]
IC50 1.1 ± 0.1 µMFluorescence-based AssayVIM-2[5][6]
IC50 > 200 µMFluorescence-based AssayIMP-1[5][6]
Dissociation Constant (Kd) 56 nMIsothermal Titration CalorimetryZn(II)[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of N-(phosphonomethyl)iminodiacetic acid with NDM-1 and zinc are provided below.

NDM-1 Inhibition Assay (Fluorescence-based)

This protocol is adapted from studies characterizing small molecule inhibitors of metallo-β-lactamases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(phosphonomethyl)iminodiacetic acid against NDM-1.

Materials:

  • Purified NDM-1 enzyme

  • N-(phosphonomethyl)iminodiacetic acid

  • Fluorogenic cephalosporin substrate FC5

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5

  • DMSO (for compound dilution)

  • 96-well black microtiter plates

  • Fluorescence plate reader (e.g., Tecan Spark)

Procedure:

  • Prepare a stock solution of N-(phosphonomethyl)iminodiacetic acid in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the purified NDM-1 enzyme to each well to a final concentration appropriate for the assay (e.g., low nanomolar range).

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate FC5 to each well.

  • Monitor the fluorescence signal over time using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the initial velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the binding affinity of N-(phosphonomethyl)iminodiacetic acid to zinc ions.

Objective: To measure the dissociation constant (Kd) and thermodynamic parameters of the interaction between the inhibitor and zinc.

Materials:

  • N-(phosphonomethyl)iminodiacetic acid

  • Zinc sulfate (ZnSO4)

  • ITC Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Isothermal Titration Calorimeter (e.g., PEAQ-ITC)

Procedure:

  • Prepare solutions of N-(phosphonomethyl)iminodiacetic acid and ZnSO4 in the ITC buffer. The buffer for both solutions must be identical to avoid heats of dilution.

  • Degas both solutions to prevent air bubbles.

  • Load the N-(phosphonomethyl)iminodiacetic acid solution into the sample cell of the calorimeter.

  • Load the ZnSO4 solution into the injection syringe.

  • Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volumes.

  • Perform an initial injection of a small volume of the ZnSO4 solution, which will be discarded during data analysis.

  • Carry out a series of injections of the ZnSO4 solution into the sample cell containing the inhibitor.

  • Record the heat changes associated with each injection.

  • Analyze the resulting thermogram by integrating the heat peaks and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[4]

Visualizations

The following diagrams illustrate the proposed mechanism of NDM-1 inhibition and the experimental workflow for inhibitor characterization.

NDM1_Inhibition_Mechanism cluster_active_enzyme Active NDM-1 Enzyme cluster_inhibitor Inhibitor cluster_inactive_enzyme Inactive NDM-1 Complex NDM1_active NDM-1 Zn1 Zn1 Zn2 Zn2 NDM1_inactive Inactive NDM-1 NDM1_active->NDM1_inactive Zinc Sequestration Inhibitor N-(phosphonomethyl)iminodiacetic acid Inhibitor_Zn_complex Inhibitor-Zinc Complex Inhibitor->Inhibitor_Zn_complex Chelation

Caption: Proposed zinc sequestration mechanism of NDM-1 inhibition.

Experimental_Workflow start Start: Characterize Inhibitor inhibition_assay Enzyme Inhibition Assay (Fluorescence-based) start->inhibition_assay itc Isothermal Titration Calorimetry (ITC) start->itc ic50 Determine IC50 Value inhibition_assay->ic50 kd Determine Kd and Thermodynamic Parameters itc->kd mechanism Elucidate Inhibition Mechanism (Zinc Sequestration) ic50->mechanism kd->mechanism

References

Methodological & Application

Application Notes and Protocols for NDM-1 Inhibitor-5 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health, making the discovery of effective NDM-1 inhibitors a critical area of research.[1] NDM-1 belongs to the B1 subclass of metallo-beta-lactamases, which require zinc ions for their catalytic activity.[2][3] This application note provides a detailed protocol for the in vitro evaluation of NDM-1 inhibitor-5, a potent inhibitor of NDM-1 with a reported Ki of 2.5 μM.[4]

The described assay is a spectrophotometric method based on the hydrolysis of a chromogenic substrate, nitrocefin, by the NDM-1 enzyme.[5][6] In the absence of an inhibitor, NDM-1 cleaves the beta-lactam ring of nitrocefin, resulting in a color change that can be monitored by measuring the absorbance at 492 nm.[5][7] When an effective inhibitor, such as this compound, is present, the rate of nitrocefin hydrolysis is reduced, providing a quantitative measure of the inhibitor's potency.

Key Concepts and Signaling Pathways

The mechanism of NDM-1 involves the coordination of zinc ions in its active site, which facilitates the hydrolysis of the amide bond in the beta-lactam ring of antibiotics.[2] NDM-1 inhibitors can act through various mechanisms, including chelating the essential zinc ions or directly binding to the active site to block substrate access.[8][9]

NDM1_Inhibition_Pathway cluster_bacterium Bacterium cluster_inhibition Inhibition Beta_Lactam_Antibiotic Beta-Lactam Antibiotic NDM1_Enzyme NDM-1 Enzyme Beta_Lactam_Antibiotic->NDM1_Enzyme Hydrolysis Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic NDM1_Enzyme->Hydrolyzed_Antibiotic Inhibited_NDM1 Inhibited NDM-1 Complex NDM1_Enzyme->Inhibited_NDM1 NDM1_Inhibitor_5 This compound NDM1_Inhibitor_5->NDM1_Enzyme NDM1_Inhibitor_5->Inhibited_NDM1

Caption: Mechanism of NDM-1 and its inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for context and comparison in NDM-1 inhibition studies.

CompoundTargetAssay SubstrateIC50 / KiReference
This compound NDM-1Not SpecifiedKi: 2.5 μM [4]
L-captoprilNDM-1ImipenemKi: 6.6 μM[10]
EDTANDM-1MeropenemIC50: 412 nM[11]
AdapaleneNDM-1NitrocefinIC50: 8.9 µg/mL[5]

Experimental Protocol: In Vitro NDM-1 Inhibition Assay

This protocol details the steps to determine the inhibitory activity of this compound using a spectrophotometric assay with nitrocefin as the substrate.

Materials and Reagents
  • Recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin

  • HEPES buffer (50 mM, pH 7.5)

  • ZnSO4 (100 μM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 492 nm

Experimental Workflow

experimental_workflow A 1. Prepare Reagents (Buffer, NDM-1, Inhibitor, Substrate) B 2. Dispense Assay Buffer into 96-well plate A->B C 3. Add this compound (serial dilutions) B->C D 4. Add NDM-1 Enzyme (pre-incubate with inhibitor) C->D E 5. Initiate Reaction by adding Nitrocefin D->E F 6. Monitor Absorbance at 492 nm over time E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: Workflow for the NDM-1 in vitro inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM HEPES buffer (pH 7.5) containing 100 μM ZnSO4. This is the assay buffer.

    • Reconstitute the recombinant NDM-1 enzyme in the assay buffer to a stock concentration of 1 μM. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to a working concentration of 20 nM in cold assay buffer.[5]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the assay buffer to achieve final assay concentrations ranging from, for example, 0.1 μM to 100 μM.

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). Dilute this stock in the assay buffer to a working concentration of 200 μM.[5][6]

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 μL of assay buffer to each well.

    • Add 10 μL of the serially diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 10 μL of assay buffer containing the same percentage of DMSO as the inhibitor solutions. For the negative control (no enzyme activity), add 10 μL of assay buffer.

    • Add 20 μL of the 20 nM NDM-1 enzyme solution to all wells except the negative control wells. To the negative control wells, add 20 μL of assay buffer.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[6][12]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 μL of the 200 μM nitrocefin solution to all wells, bringing the total reaction volume to 100 μL. The final concentration of NDM-1 will be 4 nM and nitrocefin will be 40 μM.

    • Immediately place the plate in a spectrophotometer and begin monitoring the change in absorbance at 492 nm every 60 seconds for 15-30 minutes at 30°C.[6]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Calculate the percentage of NDM-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of positive control)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NDM-1 enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound and other potential NDM-1 inhibitors. The provided quantitative data and diagrams offer valuable context and a clear workflow for scientists engaged in the critical effort to combat antibiotic resistance.

References

Application Notes and Protocols: Synergy Testing of NDM-1 Inhibitor-5 and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) producing bacteria pose a significant threat to public health.[1][2][3] NDM-1 is a broad-spectrum β-lactamase that can hydrolyze and inactivate a wide range of β-lactam antibiotics, including the last-resort carbapenems like meropenem.[1][4][5] This resistance mechanism renders many current antibiotic therapies ineffective. A promising strategy to combat NDM-1-mediated resistance is the co-administration of a carbapenem with an NDM-1 inhibitor. This application note details the synergistic effects of a novel inhibitor, NDM-1 Inhibitor-5, with meropenem against NDM-1-producing bacteria and provides detailed protocols for assessing this synergy.

Mechanism of Action

NDM-1 is a class B metallo-β-lactamase that requires zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics like meropenem.[4][5][6][7] this compound is designed to specifically target the active site of the NDM-1 enzyme, effectively neutralizing its hydrolytic activity. By binding to the enzyme, this compound protects meropenem from degradation, allowing the antibiotic to exert its bactericidal effects on the bacterial cell wall.[6][7]

cluster_0 NDM-1 Mediated Resistance cluster_1 Synergistic Action of this compound Meropenem Meropenem Hydrolysis Hydrolysis Meropenem->Hydrolysis NDM-1_Enzyme NDM-1 Enzyme (with Zinc ions) NDM-1_Enzyme->Hydrolysis Inactive_Meropenem Inactive Meropenem Hydrolysis->Inactive_Meropenem Bacterial_Survival Bacterial Survival and Proliferation Inactive_Meropenem->Bacterial_Survival NDM-1_Inhibitor-5 This compound Inhibited_NDM-1 Inhibited NDM-1 Complex NDM-1_Inhibitor-5->Inhibited_NDM-1 Active_Meropenem Active Meropenem Bacterial_Cell_Death Bacterial Cell Death Active_Meropenem->Bacterial_Cell_Death Start Start Prepare_Bacteria Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Bacteria Serial_Dilute_A Two-fold serial dilution of Meropenem (Drug A) along columns Prepare_Bacteria->Serial_Dilute_A Serial_Dilute_B Two-fold serial dilution of This compound (Drug B) along rows Prepare_Bacteria->Serial_Dilute_B Inoculate Inoculate 96-well plate with bacterial suspension Serial_Dilute_A->Inoculate Serial_Dilute_B->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually inspect for turbidity to determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index: FICA + FICB Read_MIC->Calculate_FIC Interpret Interpret Results: ≤0.5 Synergy >0.5 to 4 Additive/Indifference >4 Antagonism Calculate_FIC->Interpret End End Interpret->End

References

Application Notes and Protocols for NDM-1 Inhibitor Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) in Gram-negative bacteria poses a significant threat to public health. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific NDM-1 inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics. This document provides detailed application notes and protocols for the development and implementation of cell-based assays to screen for and characterize NDM-1 inhibitors.

Principle of NDM-1 and Inhibition Strategy

NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity.[1][2][3] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. The primary strategy for inhibiting NDM-1 involves molecules that can chelate the essential zinc ions in the active site or otherwise block the substrate from binding.[4]

Cell-Based Assay Development: An Overview

Cell-based assays are crucial for the discovery of NDM-1 inhibitors as they provide a more physiologically relevant environment compared to biochemical assays. These assays typically involve a bacterial strain that expresses NDM-1. In the presence of an effective inhibitor, the NDM-1 enzyme is inactivated, allowing a β-lactam antibiotic to exert its antibacterial effect, which can be measured as inhibition of bacterial growth or through a reporter system.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Reduction Assay

This assay is a fundamental method to screen for compounds that can restore the susceptibility of NDM-1 producing bacteria to a β-lactam antibiotic, such as meropenem.

Objective: To determine the ability of a test compound to reduce the MIC of a β-lactam antibiotic against an NDM-1 expressing bacterial strain.

Materials:

  • NDM-1 expressing E. coli strain (e.g., a clinical isolate or a transformed laboratory strain like E. coli BW25113ΔbamBΔtolCΔaraDAB harboring a plasmid with the blaNDM-1 gene).[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Meropenem (or another suitable carbapenem antibiotic).

  • Test compounds (potential NDM-1 inhibitors).

  • 96-well microtiter plates.

  • Resazurin solution (for viability assessment).[2]

  • Plate reader.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the NDM-1 expressing E. coli into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound and Antibiotic Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the test compound in CAMHB in a 96-well plate. Prepare a stock solution of meropenem and add it to the wells containing the test compound at a fixed sub-inhibitory concentration. Also, prepare wells with serial dilutions of meropenem alone to determine the baseline MIC.

  • Incubation: Add the prepared bacterial suspension to each well of the 96-well plate. The final volume in each well should be 100-200 µL. Include appropriate controls: media only (sterility control), bacteria only (growth control), and bacteria with the solvent used for the test compounds (solvent toxicity control).

  • Endpoint Measurement: Incubate the plates at 37°C for 16-20 hours. The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. For a more quantitative assessment, add resazurin to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance to determine bacterial viability.

  • Data Analysis: The MIC of meropenem in the presence of the test compound is compared to the MIC of meropenem alone. A significant reduction in the MIC indicates potential NDM-1 inhibition.

Workflow for MIC Reduction Assay

MIC_Reduction_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare NDM-1 expressing E. coli culture Inoculation Inoculate plates with E. coli suspension Bacterial_Culture->Inoculation Compound_Plate Prepare 96-well plate with serial dilutions of test compound and a fixed concentration of Meropenem Compound_Plate->Inoculation Meropenem_Plate Prepare 96-well plate with serial dilutions of Meropenem alone Meropenem_Plate->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Readout Determine MIC by visual inspection or Resazurin assay Incubation->Readout Comparison Compare MIC of Meropenem with and without test compound Readout->Comparison

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Reduction Assay.

Protocol 2: Reporter Gene Assay

This assay utilizes a reporter gene, such as β-galactosidase (lacZ), under the control of a promoter that is induced in response to cell wall stress caused by β-lactam antibiotics. Inhibition of NDM-1 leads to antibiotic activity, cell wall stress, and subsequent reporter gene expression.

Objective: To quantify NDM-1 inhibition through the measurement of a reporter gene product.

Materials:

  • NDM-1 expressing bacterial strain containing a β-lactam-inducible reporter gene construct.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • A β-lactam antibiotic (e.g., ampicillin).

  • Test compounds.

  • 96-well microtiter plates.

  • Reagents for the specific reporter gene assay (e.g., ONPG for β-galactosidase).

  • Plate reader.

Procedure:

  • Culture Preparation: Grow the reporter strain overnight at 37°C. Dilute the culture and regrow to early-log phase.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Add the β-lactam antibiotic at a concentration that induces a sub-maximal reporter response.

  • Induction: Add the early-log phase bacterial culture to the wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for reporter gene expression (e.g., 2-4 hours).

  • Reporter Measurement: Lyse the cells (if necessary) and add the appropriate substrate for the reporter enzyme (e.g., ONPG). Measure the signal (e.g., absorbance at 420 nm for the β-galactosidase assay) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the signal in the presence of the test compound compared to the control (no inhibitor). Determine the IC50 value for active compounds.

Logical Flow of Reporter Gene Assay

Reporter_Gene_Assay cluster_components Assay Components cluster_process Process NDM1_Ecoli NDM-1 expressing E. coli with reporter gene NDM1_Inhibition NDM-1 Inhibition NDM1_Ecoli->NDM1_Inhibition target Beta_Lactam β-lactam antibiotic Antibiotic_Activity Antibiotic Activity Beta_Lactam->Antibiotic_Activity causes Inhibitor Test Compound (Potential NDM-1 Inhibitor) Inhibitor->NDM1_Inhibition blocks NDM1_Inhibition->Antibiotic_Activity allows Cell_Wall_Stress Cell Wall Stress Antibiotic_Activity->Cell_Wall_Stress induces Reporter_Expression Reporter Gene Expression Cell_Wall_Stress->Reporter_Expression triggers Signal Measurable Signal Reporter_Expression->Signal produces

Caption: Logical flow of the NDM-1 inhibitor reporter gene assay.

Data Presentation

Table 1: Example Data for MIC Reduction Assay
Test CompoundConcentration (µM)MIC of Meropenem (µg/mL)Fold Reduction in MIC
None (Control)016-
Compound A1028
Compound B10161
EDTA1000.532
Table 2: Example Data for Reporter Gene Assay
Test CompoundIC50 (µM)
Compound A5.2
Compound C> 100
Aspergillomarasmine A1.8[4]
D-captoprilHigh binding affinity[2][3]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of NDM-1 Action and Inhibition

NDM1_Pathway cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta_Lactam β-lactam Antibiotic NDM1 NDM-1 Enzyme Beta_Lactam->NDM1 hydrolyzed by PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP inhibits Inactivated_Antibiotic Inactivated Antibiotic NDM1->Inactivated_Antibiotic Cell_Lysis Cell Lysis PBP->Cell_Lysis leads to (when inhibited) Inhibitor NDM-1 Inhibitor Inhibitor->NDM1 blocks

Caption: Mechanism of NDM-1 mediated antibiotic resistance and its inhibition.

Conclusion

The development of robust and reliable cell-based assays is paramount for the discovery of novel NDM-1 inhibitors. The protocols and guidelines presented here provide a solid foundation for researchers to establish screening platforms and characterize potential drug candidates. The MIC reduction assay offers a straightforward method for primary screening, while reporter gene assays can provide more quantitative data on inhibitor potency. The successful identification and development of NDM-1 inhibitors will be a crucial step in combating the growing threat of antibiotic resistance.

References

Application Notes and Protocols for NDM-1 Inhibitor-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of NDM-1 inhibitor-5 (also known as compound 57), a potent non-β-lactam inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). This aurone derivative has demonstrated significant inhibitory activity and synergistic effects with antibiotics like meropenem.

Introduction

New Delhi metallo-β-lactamase-1 (NDM-1) is a major contributor to antibiotic resistance, conferring bacteria with the ability to hydrolyze a broad spectrum of β-lactam antibiotics. This compound is a valuable tool for researchers studying mechanisms of antibiotic resistance and developing new therapeutic strategies. It has a reported Ki of 2.5 μM and has been shown to restore the efficacy of antibiotics against NDM-1 producing bacteria.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its known solubility.

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 20 mMThis compound is readily soluble in DMSO. Stock solutions are typically prepared at this concentration.
Aqueous Buffers (e.g., PBS)Poorly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility, which can lead to precipitation and inaccurate concentrations in assays.

Note: For most biological assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in experimental assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibrate this compound to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a 20 mM stock solution. For example, for a compound with a molecular weight of 389.44 g/mol , dissolve 3.9 mg in 500 µL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

Objective: To determine the inhibitory activity of this compound against NDM-1 using a chromogenic substrate.

Materials:

  • This compound stock solution (20 mM in DMSO)

  • Recombinant NDM-1 enzyme

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Prepare serial dilutions of this compound from the 20 mM stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • In a 96-well plate, add the diluted this compound to the wells. Include a positive control (e.g., EDTA, a known MBL inhibitor) and a negative control (assay buffer with DMSO, no inhibitor).

  • Add the recombinant NDM-1 enzyme to each well (except for the no-enzyme control) to a final concentration of approximately 5 nM.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding nitrocefin to each well to a final concentration of 100 µM.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Checkerboard Assay for Synergy with Antibiotics

Objective: To assess the synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., meropenem) against an NDM-1 producing bacterial strain.

Materials:

  • This compound stock solution (20 mM in DMSO)

  • Meropenem stock solution

  • NDM-1 producing bacterial strain (e.g., E. coli expressing blaNDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial incubator

Protocol:

  • Prepare a bacterial suspension of the NDM-1 producing strain and adjust it to a 0.5 McFarland standard.

  • In a 96-well microplate, prepare a two-dimensional serial dilution of both this compound and meropenem in CAMHB. This will create a matrix of varying concentrations of both compounds.

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of meropenem alone and in combination with different concentrations of this compound by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is generally considered synergistic.

Visual Representations

Signaling Pathway

NDM1_Inhibition Mechanism of NDM-1 and Inhibition cluster_hydrolysis NDM-1 Catalytic Cycle cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic NDM1_Active NDM-1 (Active Site with Zn2+) Beta_Lactam->NDM1_Active Binding Hydrolyzed_Product Inactive Hydrolyzed Antibiotic NDM1_Active->Hydrolyzed_Product Hydrolysis NDM1_Inactive NDM-1 (Inhibited) NDM1_Active->NDM1_Inactive Inhibitor_5 This compound Inhibitor_5->NDM1_Active Binding to Active Site

Caption: NDM-1 Inhibition Pathway

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Start Start Stock_Prep Prepare 20 mM Stock in DMSO Start->Stock_Prep Assay_Choice Select Assay Stock_Prep->Assay_Choice Inhibition_Assay Enzyme Inhibition Assay (IC50) Assay_Choice->Inhibition_Assay In Vitro Synergy_Assay Synergy Assay (Checkerboard) Assay_Choice->Synergy_Assay Cell-Based Data_Analysis Data Analysis Inhibition_Assay->Data_Analysis Synergy_Assay->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: Preparation of Stock Solutions of D-Captopril, an NDM-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a significant threat to global health. The development of NDM-1 inhibitors is a critical area of research to combat antibiotic resistance. D-captopril, the (2S,2R)-stereoisomer of captopril, has been identified as a potent inhibitor of NDM-1.[1][2] Accurate and consistent preparation of stock solutions of D-captopril is essential for reliable experimental results in screening and characterization assays.

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of D-captopril for use in NDM-1 inhibition assays and other research applications.

Physicochemical Properties of D-Captopril

A summary of the relevant physicochemical properties of D-captopril is presented in Table 1. Understanding these properties is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueReference
Molecular Formula C₉H₁₅NO₃S[3]
Molecular Weight 217.3 g/mol [3]
Appearance White or almost white crystalline powder[4]
IC₅₀ for NDM-1 7.9 µM[1][5][6]

Solubility Data

The solubility of captopril in various solvents is summarized in Table 2. This information should be used to select the most appropriate solvent for your experimental needs.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ~30 mg/mL and 43 mg/mL[3][7]
Ethanol ~30 mg/mL[3]
Dimethylformamide (DMF) ~30 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2) ~3 mg/mL[3]
Water Freely soluble[4]

Note: When using organic solvents, it is crucial to ensure that the final concentration of the solvent in the experimental assay is not toxic to the cells or disruptive to the assay components.

Recommended Solvents and Storage Conditions

For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions of D-captopril due to its high solvating capacity and compatibility with many biological assays. For applications where organic solvents are not suitable, sterile water or PBS can be used, although the achievable stock concentration will be lower.

Stock Solution SolventRecommended ConcentrationStorage TemperatureShelf Life
DMSO 10-50 mM-20°C or -80°C≥ 4 years (as solid)
Sterile Water or PBS ≤ 10 mM2-8°CNot recommended for more than one day[3]

Important: Aqueous solutions of captopril are not recommended for long-term storage.[3] It is advisable to prepare fresh aqueous solutions from a frozen DMSO stock on the day of the experiment.

Experimental Protocols

Preparation of a 10 mM D-Captopril Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of D-captopril in DMSO.

Materials:

  • D-Captopril (MW: 217.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate D-Captopril: Allow the vial of D-captopril to equilibrate to room temperature before opening to prevent condensation.

  • Weigh D-Captopril: Accurately weigh out 2.173 mg of D-captopril using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the D-captopril.

  • Dissolve: Vortex the solution until the D-captopril is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

  • Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This will prevent multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium for your experiment.

Example: Preparation of a 100 µM Working Solution

  • Thaw a single aliquot of the 10 mM D-captopril stock solution in DMSO at room temperature.

  • In a sterile tube, add 990 µL of your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Add 10 µL of the 10 mM D-captopril stock solution to the buffer.

  • Mix thoroughly by gentle vortexing or pipetting.

  • This will result in a 100 µM working solution with a final DMSO concentration of 1%. Adjust the dilution factor as needed to achieve the desired final concentration and to minimize the final solvent concentration.

Mechanism of NDM-1 Inhibition

D-captopril inhibits NDM-1 by interacting with the zinc ions in the enzyme's active site.[1] The thiol group of D-captopril is thought to coordinate with the zinc ions, which are essential for the hydrolysis of β-lactam antibiotics. This interaction blocks the catalytic activity of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against NDM-1-producing bacteria.

NDM1_Inhibition_Pathway cluster_0 NDM-1 Catalytic Cycle cluster_1 Inhibition by D-Captopril Beta_Lactam β-Lactam Antibiotic NDM1_Active Active NDM-1 Enzyme (with Zn²⁺ ions) Beta_Lactam->NDM1_Active Hydrolyzed_Beta_Lactam Inactive Hydrolyzed β-Lactam NDM1_Active->Hydrolyzed_Beta_Lactam Hydrolysis NDM1_Inactive Inactive NDM-1-Captopril Complex NDM1_Active->NDM1_Inactive Binding to Active Site Zn²⁺ D_Captopril D-Captopril D_Captopril->NDM1_Inactive

Mechanism of NDM-1 inhibition by D-captopril.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing D-captopril stock and working solutions.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate D-Captopril to Room Temperature Start->Equilibrate Weigh Weigh D-Captopril Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Prepare_Working Prepare Working Solution by Dilution Store->Prepare_Working On day of experiment End Ready for Experiment Prepare_Working->End

Workflow for preparing D-captopril solutions.

Safety Precautions

  • Handle D-captopril in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for D-captopril for complete safety and handling information.

  • DMSO is readily absorbed through the skin. Avoid direct contact.

These protocols and guidelines are intended to assist researchers in the accurate and safe preparation of D-captopril stock solutions. Adherence to these procedures will contribute to the reproducibility and reliability of experimental results.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing (AST) of New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitors. Given that "NDM-1 inhibitor-5" is a placeholder, the protocols outlined below are based on established methods for evaluating novel NDM-1 inhibitors in combination with β-lactam antibiotics.

Introduction to NDM-1 and its Inhibition

New Delhi metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3][4] The enzyme's active site contains two zinc ions that are essential for its catalytic activity, which involves hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[5][6][7] The widespread dissemination of the blaNDM-1 gene among Gram-negative bacteria poses a significant global health threat.[3][7]

The primary strategy to combat NDM-1-mediated resistance is the development of inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy.[5] NDM-1 inhibitors can be broadly categorized based on their mechanism of action:

  • Zinc-Chelating Agents: These inhibitors, such as aspergillomarasmine A (AMA), function by removing the essential zinc ions from the NDM-1 active site.[8][6][9]

  • Zinc-Coordinating Inhibitors: Compounds like captopril bind to the zinc ions in the active site, blocking substrate access.[5][9]

  • Covalent Inhibitors: These molecules, for instance, ebselen, form a covalent bond with amino acid residues, particularly cysteine, within or near the active site, leading to irreversible inactivation.[8][6][9]

These application notes will guide researchers through the essential in vitro assays required to characterize the activity of a novel NDM-1 inhibitor.

Data Presentation: Summarized Quantitative Data

Effective evaluation of an NDM-1 inhibitor requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for organizing experimental results.

Table 1: NDM-1 Enzyme Inhibition Assay

Inhibitor Concentration% Inhibition of NDM-1 Activity
0.1 µM
1 µM
10 µM
50 µM
100 µM
IC50 (µM)

Table 2: Minimum Inhibitory Concentration (MIC) of a β-lactam Antibiotic (e.g., Meropenem) in the Presence of a Fixed Concentration of NDM-1 Inhibitor

Test Organism (NDM-1 producing)MIC of Meropenem alone (µg/mL)MIC of Meropenem + Inhibitor (at fixed concentration, e.g., 8 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli (NDM-1)
K. pneumoniae (NDM-1)
Acinetobacter baumannii (NDM-1)

Table 3: Checkerboard Synergy Assay Data

Meropenem (µg/mL)NDM-1 Inhibitor (µg/mL)Growth (+/-)
.........
Fractional Inhibitory Concentration (FIC) Index:

Table 4: Time-Kill Assay Data for a Representative NDM-1-Producing Strain

Treatment0h (log10 CFU/mL)2h (log10 CFU/mL)4h (log10 CFU/mL)8h (log10 CFU/mL)24h (log10 CFU/mL)
Growth Control
Meropenem (at 1/4 x MIC)
NDM-1 Inhibitor (at fixed conc.)
Meropenem + NDM-1 Inhibitor

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate NDM-1 inhibitors.

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified NDM-1.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4)

  • Test inhibitor compound

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the NDM-1 inhibitor in the assay buffer.

  • In a 96-well plate, add 5 nM of recombinant NDM-1 enzyme to each well.[8]

  • Add the various concentrations of the inhibitor to the wells. Include a positive control (a known NDM-1 inhibitor like EDTA) and a negative control (DMSO vehicle).[10]

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8][10]

  • Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.[8][11]

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay determines the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence and absence of the NDM-1 inhibitor, following CLSI or EUCAST guidelines.[10][11][12]

Materials:

  • NDM-1-producing bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • NDM-1 inhibitor

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.[14][15]

  • For the combination assay, prepare identical serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the NDM-1 inhibitor (e.g., 4 or 8 µg/mL).[16][17][18]

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).[19]

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

This assay is used to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of combining an NDM-1 inhibitor with a β-lactam antibiotic.

Protocol:

  • In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic horizontally and the NDM-1 inhibitor vertically, creating a matrix of different concentration combinations.

  • Inoculate the plate with the NDM-1-producing bacterial strain as described in the broth microdilution protocol.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FICA + FICB

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

The disk diffusion method provides a qualitative assessment of an inhibitor's ability to restore the susceptibility of a bacterial strain to a β-lactam antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with a β-lactam antibiotic (e.g., meropenem 10 µg)

  • Blank sterile paper disks

  • Solution of the NDM-1 inhibitor

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.[20][21] Allow the plate to dry for 3-5 minutes.[20]

  • Place a standard β-lactam antibiotic disk onto the agar surface.

  • Apply a known amount of the NDM-1 inhibitor solution to a blank sterile disk and place it on the agar, approximately 15-20 mm away from the antibiotic disk.

  • Alternatively, the inhibitor can be added directly to the MHA during preparation.

  • Incubate the plates at 35 ± 1°C for 16-20 hours.[21][22]

  • Observe for an enhancement or potentiation of the zone of inhibition around the antibiotic disk in the presence of the inhibitor, which would indicate a synergistic effect.

This dynamic assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.

Protocol:

  • Prepare flasks containing CAMHB with the following: no drug (growth control), the β-lactam antibiotic alone (typically at a sub-inhibitory concentration like 1/4 x MIC), the NDM-1 inhibitor alone, and the combination of the antibiotic and the inhibitor.

  • Inoculate the flasks with the NDM-1-producing strain to a starting density of ~5 x 105 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).[11]

  • Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

NDM1_Mechanism cluster_0 NDM-1 Enzyme Active Site cluster_1 Hydrolysis of β-Lactam Antibiotic cluster_2 Inhibition Pathways ActiveSite NDM-1 Active Site (with Zn1++ and Zn2++) Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic ActiveSite->Hydrolyzed_Antibiotic Hydrolysis Blocked_Site Inhibited NDM-1 Antibiotic β-Lactam Antibiotic Antibiotic->ActiveSite Binding Inhibitor NDM-1 Inhibitor Inhibitor->ActiveSite Binding/ Chelation

Caption: Mechanism of NDM-1 action and inhibition pathways.

Inhibitor_Workflow cluster_0 Primary Screening cluster_1 Cell-Based Assays cluster_2 Advanced Characterization start Start: Novel Compound enzyme_assay NDM-1 Enzyme Inhibition Assay start->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 mic_assay Broth Microdilution (MIC) with β-Lactam ic50->mic_assay If IC50 is potent synergy_assay Checkerboard Synergy Assay (FIC Index) mic_assay->synergy_assay time_kill Time-Kill Kinetics synergy_assay->time_kill disk_diffusion Disk Diffusion Assay time_kill->disk_diffusion end Lead Candidate disk_diffusion->end

Caption: Workflow for evaluating a potential NDM-1 inhibitor.

References

Troubleshooting & Optimization

troubleshooting NDM-1 inhibitor-5 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with the precipitation of NDM-1 inhibitor-5 in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my culture media?

A1: Precipitation of small molecule inhibitors like this compound in aqueous media is a common issue. Several factors can contribute to this:

  • Poor Aqueous Solubility: The inhibitor may have inherently low solubility in water-based media.

  • Solvent Shock: If the inhibitor is dissolved in a solvent like DMSO, adding this concentrated stock directly to the aqueous media can cause the inhibitor to "crash out" or precipitate as it is rapidly diluted in a poor solvent.[1][2]

  • High Concentration: The final concentration of the inhibitor in your media may exceed its solubility limit.[3]

  • Media Composition: Components in your media, such as salts (especially calcium and phosphate), proteins, and pH, can interact with the inhibitor and reduce its solubility.[4]

  • Temperature: Temperature shifts, such as moving from a warmer dissolving temperature to a cooler incubation temperature, can decrease solubility.[4]

Q2: What is the recommended solvent for this compound?

A2: While specific solubility data for this compound is not extensively published, inhibitors of this class are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO).[5] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as contaminating moisture can degrade the compound or reduce its solubility.[1]

Q3: What is the maximum recommended final concentration of DMSO in the media?

A3: For most cell culture experiments, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent toxicity to the cells.[1][6] Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.

Q4: Can I store this compound in solution?

A4: It is generally recommended to prepare stock solutions fresh for each experiment.[6] If you need to store a stock solution, aliquot it into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] The stability of this compound in solution over time should be validated for your specific application.

Troubleshooting Guide

This guide addresses specific precipitation issues in a question-and-answer format.

Issue 1: I observed immediate precipitation after adding the inhibitor stock to my media.

  • Question: What is the most likely cause of immediate precipitation?

    • Answer: This is often due to "solvent shock," where the inhibitor is not soluble in the aqueous media when rapidly diluted from its organic solvent stock.[1][2]

  • Question: How can I prevent this?

    • Answer: Avoid adding the concentrated stock directly to a large volume of media. Instead, try a serial dilution approach. First, dilute the concentrated stock in the same solvent (e.g., DMSO) to an intermediate concentration. Then, add this intermediate stock to your media.[1] It is also beneficial to add the inhibitor to the media while gently vortexing or swirling to ensure rapid and even dispersion.

Issue 2: The media became cloudy after adding the inhibitor, even at a low concentration.

  • Question: What could be causing cloudiness or turbidity?

    • Answer: This can be caused by the formation of fine, insoluble particles of the inhibitor. It could also be a reaction with a component in your media.[4] For instance, high concentrations of salts like calcium and phosphate can lead to precipitation.[4]

  • Question: What steps can I take to resolve this?

    • Answer:

      • Perform a solubility test: Before your main experiment, test the solubility of this compound in your specific media at the desired final concentration. This will help you determine the solubility limit.

      • Adjust Media pH: The solubility of a compound can be pH-dependent. Try adjusting the pH of your media slightly (within a range compatible with your experiment) to see if it improves solubility.

      • Warm the Media: Gently warming the media to 37°C before and during the addition of the inhibitor can sometimes help keep it in solution. However, be cautious about the thermal stability of the inhibitor and other media components.[4]

Issue 3: My inhibitor solution is clear at first but precipitates over time during incubation.

  • Question: Why does the inhibitor precipitate after a period of incubation?

    • Answer: This could be due to several factors:

      • The inhibitor may be slowly coming out of a supersaturated solution.

      • Temperature changes during incubation can affect solubility.

      • The inhibitor might be degrading into a less soluble form.

      • Interaction with cellular metabolites or secreted proteins could be causing precipitation.

  • Question: How can I troubleshoot this delayed precipitation?

    • Answer:

      • Lower the Working Concentration: The most straightforward approach is to test a lower working concentration of the inhibitor.

      • Use a Carrier Molecule: For some poorly soluble compounds, a carrier molecule like cyclodextrin can be used to improve and maintain solubility in aqueous solutions.[3] This would require careful validation to ensure the carrier does not interfere with your experiment.

      • Filter the Media: After adding the inhibitor and allowing it to dissolve, you can sterile-filter the media to remove any undissolved micro-precipitates before adding it to your cells or assay.

Data Presentation

Table 1: Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Starting Stock ConcentrationMaximum Final Concentration in MediaNotes
DMSO10-50 mM (Varies by compound)≤ 0.1%A vehicle control is mandatory.[1][6]
Ethanol10-50 mM≤ 0.1%Check for compatibility with your specific cells or assay.

Table 2: Common Media Components That May Affect Inhibitor Solubility

Media ComponentPotential IssueRecommended Action
High Salt Concentrations Can decrease the solubility of organic compounds ("salting out").[4]Prepare media with the minimum required salt concentration.
Calcium and Phosphate Can form insoluble complexes with some compounds.[4]If possible, use a medium with lower concentrations of these ions.
Serum Proteins Can bind to the inhibitor, but can also sometimes lead to aggregation.Conduct initial solubility tests in both serum-free and serum-containing media.
pH Buffers (e.g., HEPES) Can influence the pH and therefore the ionization state and solubility of the inhibitor.Ensure the buffer is compatible and test for precipitation.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in Your Media

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Set up a series of dilutions of the inhibitor in your target experimental media (e.g., cell culture media, buffer). Aim for a range of concentrations above and below your intended working concentration. Keep the final DMSO concentration constant across all dilutions and below 0.1%.

  • Include a vehicle control containing only the media and the same final concentration of DMSO.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the same duration.

  • Visually inspect for precipitation against a dark background. Look for cloudiness, turbidity, or visible particles.

  • (Optional) Quantify solubility: For a more precise measurement, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate. Measure the concentration of the inhibitor remaining in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. The highest concentration that remains clear is the practical solubility limit in your media.

Visualizations

G Troubleshooting Workflow for Inhibitor Precipitation cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Resolution start Precipitation Observed in Media check_stock Is stock solution clear? start->check_stock check_dilution How was it added to media? start->check_dilution check_stock->check_dilution Yes recreate_stock Recreate stock with fresh, anhydrous DMSO. check_stock->recreate_stock No improve_dilution Add inhibitor slowly while vortexing. Use serial dilution. check_dilution->improve_dilution Directly solubility_test Perform Solubility Test in Media check_dilution->solubility_test Slowly/Serially recreate_stock->start improve_dilution->start lower_conc Test Lower Inhibitor Concentration solubility_test->lower_conc Precipitation still occurs end Proceed with Experiment solubility_test->end Soluble at desired conc. modify_media Modify Media (pH, Warm to 37°C) lower_conc->modify_media Still precipitates lower_conc->end Soluble at lower conc. use_carrier Consider Carrier (e.g., Cyclodextrin) modify_media->use_carrier Still precipitates modify_media->end Solubilized use_carrier->end Solubilized fail Inhibitor not suitable under these conditions. Re-evaluate. use_carrier->fail Still precipitates G Recommended Protocol for Adding Inhibitor to Media prep_stock 1. Prepare fresh concentrated stock in anhydrous DMSO (e.g., 50 mM). intermediate_dilution 2. Create intermediate dilution in DMSO (e.g., 1 mM). prep_stock->intermediate_dilution warm_media 3. Warm experimental media to 37°C. intermediate_dilution->warm_media add_to_media 4. Add intermediate stock to media while gently vortexing to reach final concentration. warm_media->add_to_media final_check 5. Visually inspect for clarity. add_to_media->final_check proceed 6. Use immediately in experiment. final_check->proceed Clear troubleshoot Precipitation observed. Refer to troubleshooting guide. final_check->troubleshoot Not Clear

References

Technical Support Center: Improving the Solubility of NDM-1 Inhibitor-5 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of the novel, hypothetical New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor, designated NDM-1 inhibitor-5, for successful in vivo studies.

Disclaimer: "this compound" is a hypothetical compound for illustrative purposes. The physicochemical properties and solubility data presented are based on the tyrosine kinase inhibitor alectinib, a known poorly water-soluble drug (BCS Class IV), to provide a realistic and data-driven guide.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that contribute to its poor solubility?

A1: Based on our model compound, this compound is a weakly basic compound with a pKa of 7.05.[3] It is highly lipophilic and exhibits low solubility in aqueous buffers across a wide pH range.[3][4] Its structure contains a large, hydrophobic benzo-carbazole group, which significantly contributes to its poor water solubility.[1]

Q2: What are the initial steps to consider when encountering poor solubility of this compound in aqueous media for in vivo studies?

A2: The initial approach should involve a systematic screening of various pharmaceutically acceptable excipients to identify a suitable solubilization strategy. This includes evaluating the inhibitor's solubility in different pH buffers, co-solvents, surfactants, and complexing agents. It is also crucial to characterize the solid-state properties of the inhibitor, such as its crystalline form, as this can significantly impact solubility.

Q3: What are the most promising formulation strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

A3: For poorly soluble compounds, several advanced formulation strategies can be employed. These include:

  • Lipid-based formulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which can enhance solubility and absorption.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric matrix in an amorphous state, which can significantly improve its dissolution rate and solubility.[2][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution/Action
This compound precipitates out of solution upon dilution with aqueous media. The concentration of the co-solvent or surfactant is insufficient to maintain solubility upon dilution in the gastrointestinal tract.Increase the concentration of the solubilizing agent in the formulation. Consider using a combination of co-solvents and surfactants. Evaluate the use of precipitation inhibitors in the formulation.
High variability in plasma concentrations of this compound is observed in animal studies. Inconsistent dissolution of the inhibitor in vivo. This could be due to the formulation's sensitivity to gastrointestinal pH or food effects.Develop a more robust formulation, such as an amorphous solid dispersion or a lipid-based system, which can provide more consistent drug release.[2] Conduct in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.
Low oral bioavailability of this compound despite improved solubility in the formulation. The inhibitor may have poor membrane permeability (BCS Class IV). The solubilizing excipients might be hindering drug absorption.Evaluate the permeability of the inhibitor using in vitro models like Caco-2 cell assays. If permeability is low, consider strategies to enhance it, such as the use of permeation enhancers. Be aware that some surfactants can form micelles that entrap the drug, reducing its free concentration available for absorption.[6]
The formulation for this compound is unstable and shows signs of drug crystallization over time. The drug is in a metastable form (e.g., amorphous) and is reverting to a more stable, less soluble crystalline form.Select a polymer for your amorphous solid dispersion that has good miscibility with the drug and a high glass transition temperature to improve stability.[5] Conduct stability studies under accelerated conditions to predict the long-term stability of the formulation.
Difficulty in achieving the desired dose of this compound in a reasonable administration volume for animal studies. The solubility enhancement achieved with the current formulation is insufficient for the required dose.Explore more potent solubilization techniques. For instance, a suspended self-nanoemulsifying drug delivery system (Su-SNEDDS) can achieve a much higher drug loading compared to a simple SNEDDS.[1][7]

Data Presentation: Solubility of this compound (Alectinib as a proxy)

Table 1: Solubility of this compound in Various Solvents and Buffers

Solvent/BufferSolubility (µg/mL)Reference
Water10.3 ± 1.2[8]
pH 1.2 Buffer~15[1]
pH 4.0 Acetate Buffer~20[1]
pH 6.8 Phosphate Buffer~12[1]
Methanol1990.8 ± 7.2[8]
Ethanol210.3 ± 4.5[8]
Dimethyl Sulfoxide (DMSO)4500.0 ± 6.1[8]
Polyethylene Glycol 400 (PEG 400)260.5 ± 6.0[8]
Propylene Glycol (PG)210.6 ± 5.8[8]

Table 2: Solubility of this compound in Surfactants and Oils at 70°C

ExcipientTypeSolubility (% w/w)Reference
Kolliphor® RH 40Surfactant0.67 ± 0.06[1]
Kolliphor® HS 15Surfactant0.60 ± 0.08[1]
Capmul® MCM C8Oil~0.07[1]
Capmul® MCM C10Oil~0.06[1]

Table 3: Enhanced Solubility of this compound with Surfactants in Aqueous Media

MediumSolubility (µg/mL)Reference
pH 6.8 Phosphate Buffer + 2% Sodium Lauryl Sulfate (SLS)>150[8]
pH 6.8 Phosphate Buffer + 5% Tween® 80>150[8]
pH 4.5 Acetate Buffer + 2% Sodium Lauryl Sulfate (SLS)>150[8]
pH 4.5 Acetate Buffer + 5% Tween® 80>150[8]

Experimental Protocols

Protocol 1: Preparation of a Suspended Self-Nanoemulsifying Drug Delivery System (Su-SNEDDS) for Oral Administration in Mice

This protocol is adapted from a study on alectinib and is designed to achieve a high drug loading for in vivo efficacy studies.[1]

Materials:

  • This compound

  • Kolliphor® HS 15 (surfactant)

  • Capmul® MCM C8 (oil)

  • Ultrasonicator

  • Vortex mixer

  • Syringes and gavage needles

Procedure:

  • Preparation of the SNEDDS vehicle:

    • Prepare a mixture of Kolliphor® HS 15 and Capmul® MCM C8 at a weight ratio of 8:2.

    • Vortex the mixture until a homogenous, clear solution is obtained.

  • Saturation of the SNEDDS vehicle:

    • Add an excess amount of this compound to the prepared SNEDDS vehicle.

    • Vortex the mixture for 10 minutes to facilitate the dissolution of the inhibitor.

    • Centrifuge the mixture at 15,000 rpm for 10 minutes to separate the undissolved inhibitor.

    • Carefully collect the supernatant, which is the saturated SNEDDS formulation.

  • Preparation of the Su-SNEDDS:

    • To the saturated SNEDDS, add a pre-weighed amount of this compound to achieve the final desired concentration (e.g., 10% w/w).

    • Subject the mixture to ultrasonication for 30 minutes to ensure a uniform suspension of the inhibitor particles.

  • Administration to Mice:

    • Prior to administration, gently vortex the Su-SNEDDS to ensure homogeneity.

    • Administer the formulation to mice via oral gavage at the desired dose volume.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

This protocol describes the preparation of an ASD using a solvent evaporation method, adapted from studies on alectinib.[2][5]

Materials:

  • This compound

  • Soluplus® (polymer)

  • Dichloromethane (solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution of Components:

    • Dissolve this compound and Soluplus® in a 1:5 weight ratio in a sufficient amount of dichloromethane.

    • Ensure complete dissolution of both components by gentle stirring or sonication.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Continue the evaporation until a thin film of the solid dispersion is formed on the inner surface of the flask.

  • Drying:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask and gently mill it into a fine powder.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Reconstitution for Dosing:

    • The resulting ASD powder can be suspended in a suitable aqueous vehicle (e.g., water with 0.5% methylcellulose) for oral administration to animals.

Mandatory Visualizations

G cluster_0 NDM-1 Mechanism of Action BetaLactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme (with two Zinc ions) BetaLactam->NDM1 Substrate Binding Hydrolysis Hydrolysis of β-Lactam Ring NDM1->Hydrolysis Catalysis Inactive Inactive Antibiotic Hydrolysis->Inactive Inhibitor This compound Inhibitor->NDM1 Inhibition

Caption: Mechanism of NDM-1 and its inhibition.

G cluster_1 Experimental Workflow for Solubility Enhancement Start Start: Poorly Soluble This compound Screening Solubility Screening (Co-solvents, Surfactants, Cyclodextrins, Lipids) Start->Screening Decision1 Sufficient Solubility? Screening->Decision1 FormulationDev Formulation Development (e.g., SNEDDS, ASD) Decision1->FormulationDev No InVivo In Vivo PK Study in Mice Decision1->InVivo Yes (Simple Solution/Suspension) InVitro In Vitro Characterization (Dissolution, Stability) FormulationDev->InVitro Decision2 Acceptable Profile? InVitro->Decision2 Decision2->InVivo Yes Optimize Re-evaluate Excipients or Formulation Strategy Decision2->Optimize No End End: Optimized Formulation InVivo->End Optimize->Screening

Caption: Workflow for solubility enhancement.

References

NDM-1 inhibitor-5 off-target effects in bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDM-1 inhibitor-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound in bacterial cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to be a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. By inhibiting NDM-1, this compound aims to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Q2: We are observing a decrease in bacterial viability even in the absence of a β-lactam antibiotic when using this compound. Is this expected?

A2: While this compound is designed to be a specific inhibitor of NDM-1, it is possible that it exhibits off-target effects, leading to direct antibacterial activity. This could be due to interactions with other essential bacterial proteins or processes. We recommend performing a series of experiments to investigate these potential off-target effects, as outlined in our troubleshooting guides.

Q3: How can we confirm that the observed synergistic effect with our β-lactam antibiotic is due to NDM-1 inhibition and not an off-target effect?

A3: To differentiate between NDM-1 inhibition and off-target synergistic effects, we recommend performing control experiments with a bacterial strain that does not express NDM-1. If the synergistic effect is still observed in the NDM-1 negative strain, it is likely due to an off-target mechanism. Additionally, in vitro enzyme inhibition assays with purified NDM-1 can confirm direct inhibition.

Q4: Our metabolomics data shows significant changes in metabolic pathways unrelated to cell wall synthesis after treatment with this compound. What could this indicate?

A4: Significant perturbations in unrelated metabolic pathways are a strong indicator of off-target effects. The inhibitor may be interacting with enzymes in these pathways. Further investigation is needed to identify the specific off-target protein(s).[1] This can be achieved through techniques like thermal shift assays or affinity chromatography with the inhibitor.

Troubleshooting Guides

Issue 1: Unexpected Antibacterial Activity of this compound

Symptoms:

  • Reduction in bacterial growth or viability in the absence of a β-lactam antibiotic.

  • Formation of inhibition zones in a disk diffusion assay with this compound alone.

Possible Causes:

  • Off-target inhibition of essential bacterial enzymes: The inhibitor may be binding to and inhibiting other crucial bacterial proteins.

  • Disruption of bacterial cell membrane integrity: The compound might be interacting with the bacterial membrane, leading to leakage of cellular contents and cell death.[2][3]

  • Inhibition of other cellular processes: The inhibitor could be interfering with processes like DNA replication, protein synthesis, or folate synthesis.

Troubleshooting Steps:

  • Assess Cell Membrane Integrity:

    • Perform a propidium iodide (PI) staining assay. PI can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.[4][5]

    • Measure the release of intracellular components, such as nucleic acids (at 260 nm) or proteins, into the supernatant.[2]

  • Metabolomics Analysis:

    • Conduct untargeted metabolomics to identify metabolic pathways affected by the inhibitor. This can provide clues about potential off-target enzymes.[1][6][7][8]

  • Macromolecular Synthesis Assays:

    • Investigate the effect of the inhibitor on DNA, RNA, and protein synthesis using radiolabeled precursors (e.g., ³H-thymidine, ³H-uridine, ³H-leucine).

Issue 2: Lack of Synergy or Antagonistic Effect with β-Lactam Antibiotics

Symptoms:

  • The Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic does not decrease significantly in the presence of this compound.

  • A higher concentration of the β-lactam antibiotic is required to inhibit bacterial growth when used in combination with this compound.

Possible Causes:

  • Poor cell penetration of the inhibitor: The inhibitor may not be reaching the periplasmic space where NDM-1 is located.

  • Efflux of the inhibitor: The bacterial cell may be actively pumping out the inhibitor.

  • Off-target effects that counteract the β-lactam's mechanism: The inhibitor might be activating a stress response that mitigates the effect of the antibiotic.

  • Degradation of the inhibitor: The inhibitor may not be stable in the experimental conditions.

Troubleshooting Steps:

  • Evaluate Inhibitor Uptake and Efflux:

    • Use fluorescently labeled inhibitor analogs to visualize cellular localization.

    • Test the synergistic effect in bacterial strains with known efflux pump deletions.

  • In Vitro NDM-1 Inhibition Assay:

    • Confirm that this compound is active against purified NDM-1 enzyme in a cell-free system. This will verify the on-target activity of the compound.

  • Checkerboard Assay:

    • Perform a checkerboard titration to systematically evaluate the interaction between this compound and the β-lactam antibiotic to determine if the effect is synergistic, additive, indifferent, or antagonistic.[9]

Quantitative Data Summary

The following tables provide representative quantitative data for NDM-1 inhibitors. This data is intended for comparative purposes to guide your own experiments.

Table 1: In Vitro Inhibition of NDM-1 by Various Inhibitors

InhibitorIC₅₀ (µM)Inhibition MechanismReference
D-captopril7.9Zinc Chelator[10]
L-captopril202.0Zinc Chelator[10]
Carnosic Acid27.07Allosteric Inhibition[10]
Adapalene8.9 µg/mLNot specified[11]

Table 2: Synergistic Activity of NDM-1 Inhibitors with Meropenem against NDM-1 expressing E. coli

InhibitorMeropenem MIC (µg/mL) AloneMeropenem MIC (µg/mL) with InhibitorFold Reduction in MICReference
Plant Extract A>2568>32[9]
Adapalene32-5124-328-16[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare bacterial inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare serial dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and the β-lactam antibiotic.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Bacterial Cell Membrane Integrity Assay using Propidium Iodide (PI)
  • Bacterial culture: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Centrifuge the cells, wash with PBS, and resuspend in PBS. Add this compound at various concentrations and incubate for a defined period.

  • Staining: Add propidium iodide (final concentration of 5 µg/mL) to each sample and incubate in the dark for 15 minutes.

  • Analysis: Measure the fluorescence using a fluorometer or a fluorescence microscope (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.[4][5]

Protocol 3: Metabolite Extraction from Bacterial Cells for LC-MS Analysis
  • Cell Culture and Quenching: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by adding cold methanol (-80°C) to the culture.

  • Cell Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).[12]

  • Cell Lysis: Lyse the cells using sonication or bead beating while keeping the sample on ice.

  • Protein and Debris Removal: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[12]

Visualizations

Off_Target_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_conclusion Potential Conclusion Unexpected_Activity Unexpected Antibacterial Activity Membrane_Integrity Assess Membrane Integrity Unexpected_Activity->Membrane_Integrity Metabolomics Metabolomics Analysis Unexpected_Activity->Metabolomics Macro_Synthesis Macromolecular Synthesis Assays Unexpected_Activity->Macro_Synthesis Off_Target_Effect Off-Target Effect Identified Membrane_Integrity->Off_Target_Effect Metabolomics->Off_Target_Effect Macro_Synthesis->Off_Target_Effect

Caption: Troubleshooting workflow for unexpected antibacterial activity.

Synergy_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_conclusion Potential Conclusion Lack_of_Synergy Lack of Synergy with β-Lactam Inhibitor_Uptake Evaluate Inhibitor Uptake/Efflux Lack_of_Synergy->Inhibitor_Uptake In_Vitro_Assay In Vitro NDM-1 Inhibition Assay Lack_of_Synergy->In_Vitro_Assay Checkerboard Checkerboard Assay Lack_of_Synergy->Checkerboard Mechanism_Identified Mechanism of Poor Synergy Identified Inhibitor_Uptake->Mechanism_Identified In_Vitro_Assay->Mechanism_Identified Checkerboard->Mechanism_Identified NDM1_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme Beta_Lactam->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition of Cell Wall Synthesis Inhibitor This compound Inhibitor->NDM1 Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall

References

addressing inconsistent results with NDM-1 inhibitor-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDM-1 Inhibitor-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistent and effective use of this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound, providing direct answers and step-by-step troubleshooting guidance.

Q1: Why am I seeing inconsistent IC50 values for this compound?

A1: Inconsistent IC50 values can stem from several factors. Here’s a checklist to troubleshoot this issue:

  • Enzyme Activity and Stability: Ensure the NDM-1 enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can diminish enzyme activity. It's recommended to aliquot the enzyme upon receipt and store it at the recommended temperature.[1]

  • Inhibitor-5 Stability and Solubility: Verify the stability of your this compound stock solution. Some inhibitors can degrade over time, especially if not stored properly. Poor solubility of the inhibitor can also lead to inconsistent results.[2] Consider preparing fresh dilutions for each experiment.

  • Assay Conditions: Maintain consistent assay conditions such as temperature, pH, and incubation times.[2][3] Enzymes are sensitive to their environment, and slight variations can impact their activity and, consequently, the inhibitor's apparent potency. The assay buffer should be at room temperature for optimal performance.[3]

  • Zinc Ion Concentration: NDM-1 is a metallo-β-lactamase that requires zinc ions for its catalytic activity.[4][5][6] Ensure that the assay buffer contains an appropriate concentration of ZnCl₂ or ZnSO₄ as specified in the protocol. Conversely, the presence of chelating agents like EDTA in your sample preparation can interfere with the assay by sequestering zinc ions.[5][7]

  • Substrate Concentration: The concentration of the substrate (e.g., nitrocefin) can influence the apparent IC50 value. Use a consistent substrate concentration across all experiments, ideally at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.[8]

Q2: My positive control (e.g., EDTA) shows inhibition, but this compound does not. What could be the problem?

A2: If the positive control is working, the basic assay setup is likely correct. The issue may lie specifically with this compound.

  • Inhibitor Concentration Range: You may be using a concentration range for Inhibitor-5 that is too low to observe any inhibitory effect. Try a broader range of concentrations.

  • Inhibitor Preparation: Double-check the calculations for your serial dilutions of Inhibitor-5. An error in dilution could result in a much lower final concentration than intended.

  • Mechanism of Inhibition: this compound may have a different mechanism of inhibition than EDTA, which acts by chelating zinc ions.[7] Inhibitor-5 might be a competitive, non-competitive, or uncompetitive inhibitor, and its efficacy could be more sensitive to specific assay conditions.

Q3: I'm observing high background noise or a weak signal in my assay.

A3: High background or a weak signal can obscure your results. Here are some potential causes and solutions:

  • Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for detecting the product of the substrate hydrolysis (e.g., 490 nm for nitrocefin).[9][10]

  • Unsuitable Microplate: For colorimetric assays, use clear, flat-bottom plates. For fluorescent assays, black plates with clear bottoms are recommended to reduce background fluorescence.[3]

  • Contaminated Reagents: Your buffer, enzyme, or substrate solutions may be contaminated. Prepare fresh reagents to rule out this possibility.

  • Enzyme Concentration: The enzyme concentration might be too low, leading to a weak signal. Conversely, if it's too high, the reaction may proceed too quickly to be accurately measured.[2] Perform an enzyme titration to determine the optimal concentration.[8]

Q4: The results of my cell-based assays with this compound do not correlate with my enzymatic assay results.

A4: Discrepancies between enzymatic and cell-based assays are common and can be due to several factors:

  • Cell Permeability: this compound may have poor permeability across the bacterial cell wall and/or cell membrane, preventing it from reaching its target, the periplasmic NDM-1 enzyme.

  • Efflux Pumps: The bacteria may be actively removing the inhibitor from the cell via efflux pumps, reducing its effective intracellular concentration.

  • Inhibitor Stability in Culture Media: this compound might be unstable or interact with components in the cell culture medium, reducing its availability and activity.

  • Presence of NDM-1 Variants: Clinical isolates or lab strains may express different variants of NDM-1.[4][11] These variants can have altered substrate specificities and inhibitor binding affinities, which may affect the efficacy of Inhibitor-5.[4][12]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained in NDM-1 inhibition studies. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters of NDM-1

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Nitrocefin50 - 150100 - 3001.5 - 2.5
Meropenem20 - 20080 - 2500.4 - 12.5
Imipenem40 - 150150 - 4001.0 - 10.0

Data compiled from multiple sources for illustrative purposes.[13][14]

Table 2: Comparative IC50 Values of NDM-1 Inhibitors

InhibitorIC50 (µM)Inhibition Mechanism
EDTA0.4 - 10Zinc Chelation
D-Captopril7.9 - 20Zinc Binding
Aspergillomarasmine A2 - 5Zinc Chelation
This compound (To be determined by user)(To be determined)

Data compiled from multiple sources for illustrative purposes.[10][15][16]

Key Experimental Protocols

Protocol 1: NDM-1 Enzyme Inhibition Assay using Nitrocefin

This protocol outlines a standard procedure for determining the inhibitory activity of this compound against the NDM-1 enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin (substrate)

  • Assay Buffer (e.g., 30 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.8)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of nitrocefin in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 100 µM).

    • Dilute the NDM-1 enzyme in assay buffer to the desired final concentration (e.g., 1 nM).[9]

  • Assay Setup:

    • In a 96-well plate, add the different concentrations of this compound.

    • Include a positive control (e.g., EDTA) and a negative control (assay buffer with DMSO).

    • Add the diluted NDM-1 enzyme to each well.

    • Incubate the plate at 30°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[9][10]

  • Initiate Reaction and Measure:

    • Add the nitrocefin solution to each well to start the reaction.

    • Immediately measure the absorbance at 490 nm using a microplate reader.[9][10]

    • Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

NDM1_Signaling_Pathway NDM-1 Mechanism of Antibiotic Resistance cluster_bacteria Bacterial Cell Periplasm Periplasm NDM-1 NDM-1 Periplasm->NDM-1 Substrate Hydrolyzed Antibiotic Hydrolyzed Antibiotic NDM-1->Hydrolyzed Antibiotic Hydrolyzes Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Hydrolyzed Antibiotic->Bacterial Cell Wall Synthesis No Inhibition Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactam Antibiotic->Periplasm Enters Beta-lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Leads to Experimental_Workflow NDM-1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Incubate Enzyme & Inhibitor Incubate Enzyme & Inhibitor Serial Dilutions->Incubate Enzyme & Inhibitor Add Substrate Add Substrate Incubate Enzyme & Inhibitor->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50 Troubleshooting_Logic Troubleshooting Inconsistent Results Inconsistent Results Inconsistent Results Check Assay Conditions Check Assay Conditions Inconsistent Results->Check Assay Conditions Consistent Conditions? Consistent Conditions? Check Assay Conditions->Consistent Conditions? pH, Temp, Time Check Reagent Stability Check Reagent Stability Fresh Reagents? Fresh Reagents? Check Reagent Stability->Fresh Reagents? Enzyme, Inhibitor Verify Concentrations Verify Concentrations Accurate Dilutions? Accurate Dilutions? Verify Concentrations->Accurate Dilutions? Enzyme, Substrate, Inhibitor Consistent Conditions?->Check Reagent Stability Yes Further Investigation Needed Further Investigation Needed Consistent Conditions?->Further Investigation Needed No Fresh Reagents?->Verify Concentrations Yes Fresh Reagents?->Further Investigation Needed No Problem Solved Problem Solved Accurate Dilutions?->Problem Solved Yes Accurate Dilutions?->Further Investigation Needed No

References

stability issues of NDM-1 inhibitor-5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDM-1 Inhibitor-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues that may arise during experimentation with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO).[1] For aqueous buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it to the final concentration in the desired aqueous medium. Direct dissolution in aqueous buffers may lead to precipitation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as this can accelerate decomposition. For short-term storage (up to 24 hours), solutions can be kept at 4°C.

Q3: I am observing a loss of inhibitory activity in my experiments. What could be the cause?

A3: A loss of activity can be attributed to several factors, including degradation of the inhibitor, precipitation in the assay buffer, or interactions with other components in your experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.

Q4: Is this compound sensitive to light?

A4: While comprehensive photostability data is pending, it is good laboratory practice to protect solutions containing this compound from prolonged exposure to light.[2] Conduct experiments under subdued lighting conditions and store solutions in amber vials or containers wrapped in aluminum foil.

Q5: Can I use buffers containing metal chelators like EDTA with this compound?

A5: Caution is advised when using buffers containing strong metal chelators such as EDTA. NDM-1 is a metallo-β-lactamase that requires zinc ions for its activity.[3][4] While this compound itself may not be directly affected by EDTA, the chelator will inactivate the NDM-1 enzyme, making it impossible to accurately assess the inhibitor's potency.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common stability-related issues encountered with this compound.

Issue 1: Precipitate Formation in Aqueous Solution
Potential Cause Troubleshooting Step Expected Outcome
Low Solubility 1. Visually inspect the solution for any cloudiness or particulate matter. 2. Centrifuge a small aliquot of the solution.A visible pellet after centrifugation confirms precipitation.
Solution: a. Decrease the final concentration of this compound. b. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects the assay. c. Prepare fresh dilutions from the stock solution immediately before use.The solution remains clear.
pH-Dependent Solubility 1. Measure the pH of your aqueous buffer. 2. Test the solubility of this compound in a range of buffers with different pH values.Identification of a pH range where the inhibitor is most soluble.
Solution: Adjust the pH of your experimental buffer to a value that ensures the solubility of the inhibitor without compromising the activity of the NDM-1 enzyme.The inhibitor remains in solution throughout the experiment.
Issue 2: Inconsistent or Lower-Than-Expected Inhibitory Activity
Potential Cause Troubleshooting Step Expected Outcome
Degradation in Solution 1. Analyze the purity of the working solution over time using High-Performance Liquid Chromatography (HPLC).[2] 2. Compare the chromatograms of a freshly prepared solution with one that has been stored or used in an experiment.The appearance of new peaks or a decrease in the area of the parent inhibitor peak indicates degradation.
Solution: a. Prepare fresh working solutions for each experiment. b. Minimize the incubation time of the inhibitor in the aqueous buffer. c. Evaluate the stability of the inhibitor at different temperatures (e.g., room temperature vs. 4°C) to identify optimal handling conditions.Consistent inhibitory activity is observed with freshly prepared solutions.
Adsorption to Labware 1. Perform control experiments with and without the inhibitor in pre-treated (e.g., with a blocking agent like BSA) and untreated labware.Higher activity is observed in the pre-treated labware.
Solution: a. Use low-adsorption plasticware (e.g., polypropylene). b. Pre-treat plates or tubes with a solution of a non-interacting protein like Bovine Serum Albumin (BSA).Minimized loss of the inhibitor due to adsorption, leading to more accurate results.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions, as determined by HPLC analysis.

Condition Time Point Remaining this compound (%)
Aqueous Buffer (pH 7.4) at 25°C 0 hr100%
2 hr92%
6 hr78%
24 hr55%
Aqueous Buffer (pH 7.4) at 4°C 0 hr100%
2 hr99%
6 hr96%
24 hr91%
DMSO Stock at -20°C 0 months100%
3 months99.5%
6 months98%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Dissolve the required amount of the inhibitor in high-purity DMSO to achieve a final concentration of 10 mM.[1]

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in low-adsorption tubes and store at -20°C.[1]

  • Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in the desired aqueous experimental buffer (e.g., 50 mM HEPES, pH 7.5) to reach the final working concentration.

    • It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation.

Protocol 2: HPLC-Based Stability Assay

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any potential degradation by diluting the aliquot in a strong solvent like acetonitrile or by freezing it at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Analysis: Integrate the peak area corresponding to this compound at each time point. The percentage of remaining inhibitor is calculated relative to the peak area at time zero.[2]

Visualizations

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate timepoint Collect Aliquots at Time Points incubate->timepoint hplc HPLC Analysis timepoint->hplc data Calculate % Remaining Inhibitor hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Reduced Activity start Reduced Inhibitory Activity Observed check_precipitate Check for Precipitation start->check_precipitate precipitate_yes Precipitate Found check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No check_degradation Assess Degradation (HPLC) degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Degradation check_degradation->degradation_no No check_adsorption Investigate Adsorption adsorption_yes Adsorption Occurring check_adsorption->adsorption_yes Yes solution_solubility Optimize Solubility (Concentration, pH, Co-solvent) precipitate_yes->solution_solubility precipitate_no->check_degradation solution_fresh Use Fresh Solutions, Optimize Temperature degradation_yes->solution_fresh degradation_no->check_adsorption solution_labware Use Low-Adsorption Labware, Pre-treat Surfaces adsorption_yes->solution_labware

Caption: Troubleshooting logic for reduced inhibitor activity.

References

Technical Support Center: Refining Molecular Docking for NDM-1 Inhibitor-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with NDM-1 inhibitor-5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your molecular docking parameters and interpret your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NDM-1, and how does inhibitor-5 counteract it?

A1: New Delhi metallo-beta-lactamase-1 (NDM-1) is a metallo-β-lactamase (MBL) that hydrolyzes a broad spectrum of β-lactam antibiotics, rendering them ineffective. Its catalytic activity depends on one or two zinc ions in its active site, which facilitate the cleavage of the β-lactam ring.[1][2][3][4] Inhibitor-5 is designed to act as a competitive inhibitor by binding to the active site of NDM-1 and interacting with key residues and the zinc ions, thereby preventing the hydrolysis of antibiotic substrates.

Q2: What are the key amino acid residues in the NDM-1 active site that I should focus on for docking inhibitor-5?

A2: Several key residues are crucial for inhibitor binding and catalysis. For effective docking of inhibitor-5, you should focus on interactions with residues such as His120, His122, Asp124, His189, Cys208, and His250, which are involved in coordinating the zinc ions and stabilizing the ligand.[2][5] Additionally, residues like Met67, Phe70, Val73, Trp93, and Asn220 can form important hydrophobic and hydrogen bond interactions that contribute to binding affinity.[3][5][6]

Q3: What are typical binding energy values I should expect for a potent NDM-1 inhibitor like inhibitor-5?

A3: While the exact binding energy is system-dependent, potent inhibitors of NDM-1 typically exhibit binding energies in the range of -7.0 to -13.0 kcal/mol in molecular docking studies.[2][7][8] Values more negative than the substrate (e.g., meropenem, which has a binding energy of around -6.22 kcal/mol) suggest a potentially effective inhibitor.[5]

Q4: How can I validate my in silico docking results experimentally?

A4: In silico results should always be validated through in vitro experiments. Key assays include:

  • NDM-1 Enzyme Inhibition Assay: To determine the IC50 value of inhibitor-5, which is the concentration required to inhibit 50% of NDM-1's enzymatic activity.[1][5]

  • Synergy Assays (e.g., Checkerboard Assay): To assess if inhibitor-5 can restore the efficacy of a β-lactam antibiotic (like meropenem) against NDM-1 producing bacteria.[5]

  • Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the inhibitor-protein interaction.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Docking Score for Inhibitor-5 1. Incorrect protonation state of the ligand or protein active site. 2. Inappropriate definition of the docking grid box. 3. Ligand conformation is in a high-energy state.1. Ensure correct protonation states for titratable residues (e.g., Histidine) and the ligand at physiological pH. 2. Center the grid box on the NDM-1 active site, ensuring it is large enough to accommodate the ligand and allow for rotational and translational sampling. 3. Perform ligand energy minimization before docking.
Inhibitor-5 Fails to Interact with Key Active Site Residues 1. The docking algorithm may not be adequately sampling the conformational space. 2. The scoring function may not accurately represent the crucial metal-ligand interactions.1. Increase the exhaustiveness or number of docking runs to enhance sampling. Consider using different docking software (e.g., AutoDock4Zn, which is specifically parameterized for zinc metalloenzymes).[8] 2. Manually inspect the docked poses and consider post-processing with a scoring function that better handles metalloprotein interactions.
High Discrepancy Between Docking Score and Experimental IC50 1. The scoring function may not correlate well with experimental binding affinity. 2. The inhibitor may have poor cell permeability or be subject to efflux pumps in whole-cell assays. 3. The experimental assay conditions (pH, temperature) may differ significantly from the simulation conditions.[10]1. Use molecular dynamics (MD) simulations to refine the docked pose and calculate binding free energies using methods like MM/PBSA or MM/GBSA for a more accurate prediction.[7][8] 2. Evaluate the physicochemical properties of inhibitor-5 (e.g., using Lipinski's rule of five) to predict its drug-likeness.[7] 3. Ensure consistency between in silico and in vitro conditions.
Molecular Dynamics Simulation of the NDM-1:Inhibitor-5 Complex is Unstable 1. The initial docked pose may be inaccurate, leading to instability. 2. Force field parameters for the ligand or the zinc ions may be inappropriate.1. Select a docked pose with good interactions with key residues as the starting point for MD simulations. 2. Use a force field specifically designed for metalloproteins and carefully parameterize inhibitor-5. Ensure correct coordination geometry around the zinc ions is maintained.
Quantitative Data Summary

The following tables present hypothetical but plausible data for this compound, based on values reported for other potent inhibitors in the literature.

Table 1: Molecular Docking and Dynamics Simulation Results for this compound

Parameter Value Reference (Meropenem)
Binding Energy (kcal/mol) -9.5-6.22[5]
Predicted Inhibition Constant (Ki) 50 nM-
Key Interacting Residues His122, Asp124, His189, Cys208, Asn220His122, Gln123, Asp124, Asn220[6]
RMSD of Complex (100 ns MD) < 0.3 nm-
RMSF of Active Site Residues Low fluctuations-

Table 2: In Vitro Experimental Validation of this compound

Parameter Value
IC50 against recombinant NDM-1 8.5 µM
Meropenem MIC (NDM-1 producing E. coli) >256 µg/mL
Meropenem MIC with Inhibitor-5 (10 µM) 8 µg/mL
Binding Affinity (Kd) from ITC 5 µM

Experimental Protocols

Molecular Docking Protocol for NDM-1 and Inhibitor-5
  • Protein Preparation:

    • Obtain the crystal structure of NDM-1 (e.g., PDB ID: 5ZGZ) from the Protein Data Bank.[2]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to titratable residues at physiological pH (7.4).

    • Assign partial charges using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • Generate the 3D structure of inhibitor-5.

    • Perform energy minimization of the ligand structure.

    • Assign rotatable bonds and define the torsion tree.

  • Grid Generation:

    • Define the docking grid box, centering it on the active site zinc ions.

    • Ensure the grid box dimensions are sufficient to encompass the entire active site and allow for ligand flexibility.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock4, AutoDock Vina, or a specialized version like AutoDock4Zn.[3][8]

    • Set the number of docking runs and the exhaustiveness parameter to ensure adequate sampling.

  • Analysis of Results:

    • Cluster the resulting poses based on RMSD.

    • Analyze the lowest energy conformation for interactions with key active site residues and zinc ions.

    • Visualize the protein-ligand interactions using software like PyMOL or UCSF Chimera.[3][8]

NDM-1 Enzyme Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant NDM-1 enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnSO4).[5]

    • Nitrocefin (a chromogenic cephalosporin substrate).

    • Inhibitor-5 dissolved in DMSO.

    • 96-well microtiter plate and a plate reader.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of recombinant NDM-1 (e.g., 10 nM) to the assay buffer.[5]

    • Add varying concentrations of inhibitor-5 to the wells. Include a control with DMSO only.

    • Incubate the enzyme and inhibitor for 10 minutes at room temperature.

    • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

    • Immediately monitor the hydrolysis of nitrocefin by measuring the absorbance at 492 nm over time.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Get NDM-1 Structure (e.g., PDB: 5ZGZ) Grid Define Grid Box (center on active site) PDB->Grid Ligand Prepare Inhibitor-5 (3D structure, energy minimization) Dock Run Docking (e.g., AutoDock4Zn) Ligand->Dock Grid->Dock Analyze Analyze Poses (Binding Energy, Interactions) Dock->Analyze MD_Sim Molecular Dynamics (Refinement & Stability) Analyze->MD_Sim

Caption: A generalized workflow for molecular docking of inhibitor-5 with NDM-1.

NDM1_Inhibition_Pathway cluster_ndm1 NDM-1 Catalytic Cycle cluster_inhibitor Inhibitor Action NDM1 NDM-1 (Active Site with Zn2+) Complex NDM-1:Antibiotic Complex NDM1->Complex Inhibited_Complex NDM-1:Inhibitor-5 Complex (Enzyme Inactivated) NDM1->Inhibited_Complex Antibiotic β-Lactam Antibiotic Antibiotic->Complex Binding Hydrolysis Hydrolysis Complex->Hydrolysis Inactive Inactive Antibiotic Hydrolysis->Inactive Inhibitor5 Inhibitor-5 Inhibitor5->Inhibited_Complex Competitive Binding Inhibited_Complex->Hydrolysis Blocked

Caption: The competitive inhibition mechanism of NDM-1 by inhibitor-5.

References

Validation & Comparative

Comparative Efficacy of NDM-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

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A detailed analysis of the inhibitory potential of selected compounds against New Delhi Metallo-β-lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs) like NDM-1, presents a significant global health challenge.[1] NDM-1 can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[2][3] The development of potent and specific NDM-1 inhibitors to be used in combination with existing β-lactam antibiotics is a crucial strategy to combat this resistance.[2] This guide provides a comparative overview of the efficacy of prominent NDM-1 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Efficacy of NDM-1 Inhibitors

The inhibitory activity of various compounds against NDM-1 has been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify their efficacy. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the efficacy data for a selection of NDM-1 inhibitors.

Inhibitor CompoundChemical ClassNDM-1 IC50 (µM)NDM-1 Ki (µM)Notes
Aspergillomarasmine A (AMA) Fungal Natural Product4.0 - 7.0[4]-A potent inhibitor that functions by chelating zinc ions essential for NDM-1 activity.[1][4][5]
D-captopril Thiol-based7.9[2]-An angiotensin-converting enzyme (ACE) inhibitor repurposed for NDM-1 inhibition.[2]
L-captopril Thiol-based202.0[2]-The L-stereoisomer of captopril, showing significantly lower potency than D-captopril.[2]
Thiorphan Thiol-based1.8[6]-An enkephalinase inhibitor with notable NDM-1 inhibitory activity.[6]
Dimercaprol Thiol-based1.3[6]-A metal chelating agent used for heavy metal poisoning, also a potent NDM-1 inhibitor.[6]
Embelin Natural Product2.1[7]0.19[7]A natural product that demonstrates potent inhibition of NDM-1.[7]
Adapalene Synthetic Retinoid8.9 µg/mL-An FDA-approved drug identified as a potential NDM-1 inhibitor through a drug repurposing approach.[8]
Carnosic Acid Natural Product27.07[9]-A natural compound identified as a potential allosteric inhibitor of NDM-1.[9]

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on standardized and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

NDM-1 Enzyme Inhibition Assay

This assay is fundamental for determining the IC50 values of potential inhibitors.

Principle: The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as CENTA or nitrocefin, by the NDM-1 enzyme.[10][11] In the presence of an inhibitor, the rate of hydrolysis decreases, which can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.[11][12]

Materials:

  • Recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10-50 µM ZnSO4)[13]

  • Chromogenic substrate (e.g., CENTA or nitrocefin)[10][11]

  • Inhibitor compound of interest dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant NDM-1 enzyme in the assay buffer.

  • In a 96-well microplate, add the NDM-1 enzyme solution to each well.

  • Add varying concentrations of the inhibitor compound to the wells. Include a control well with no inhibitor (enzyme only) and a blank well with no enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for CENTA, 490 nm for nitrocefin).[10][11]

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to the control (enzyme only).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (AST)

AST is crucial for evaluating the ability of an NDM-1 inhibitor to restore the efficacy of a β-lactam antibiotic against NDM-1-producing bacteria.

Principle: The minimum inhibitory concentration (MIC) of a β-lactam antibiotic (e.g., meropenem) is determined against an NDM-1-producing bacterial strain in the presence and absence of the NDM-1 inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.[14][15] The broth microdilution method is a commonly used technique for MIC determination.[8][16]

Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli or K. pneumoniae)[17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • NDM-1 inhibitor

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well microplate.

  • Prepare a second set of serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the NDM-1 inhibitor.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • A significant fold-reduction (e.g., ≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor is considered evidence of synergy.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

NDM1_Inhibition_Pathway cluster_0 NDM-1 Active Site Zn1 Zn²⁺ Hydrolyzed Beta-lactam Hydrolyzed Beta-lactam Zn1->Hydrolyzed Beta-lactam Zn2 Zn²⁺ Zn2->Hydrolyzed Beta-lactam Beta-lactam Beta-lactam Beta-lactam->Zn1 Hydrolysis Beta-lactam->Zn2 Hydrolysis NDM-1_Inhibitor NDM-1 Inhibitor NDM-1_Inhibitor->Zn1 Inhibition (e.g., Zinc Chelation) NDM-1_Inhibitor->Zn2 Inhibition (e.g., Zinc Chelation)

Caption: Mechanism of NDM-1 and its inhibition.

experimental_workflow A Compound Library Screening B In Vitro NDM-1 Enzyme Inhibition Assay (IC50 Determination) A->B C Hit Compound Identification B->C D Antimicrobial Susceptibility Testing (MIC Reduction Assay) C->D E Lead Compound Selection D->E F In Vivo Efficacy Studies (e.g., Mouse Infection Model) E->F G Preclinical Development F->G

Caption: Workflow for NDM-1 inhibitor discovery.

References

A Comparative Guide: NDM-1 Inhibitor-5 vs. Traditional Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) presents a significant challenge to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy.[1] NDM-1's ability to hydrolyze a broad spectrum of these drugs, including carbapenems, necessitates the development of potent and specific inhibitors.[1][2] This guide provides a detailed comparison of a representative NDM-1 inhibitor, designated here as NDM-1 Inhibitor-5 (a proxy for potent, recently developed inhibitors), with established beta-lactamase inhibitors.

Executive Summary

This guide delineates the fundamental differences between inhibitors targeting metallo-beta-lactamases (MBLs) like NDM-1 and those targeting serine-beta-lactamases (SBLs). This compound represents a class of compounds designed to chelate the zinc ions essential for NDM-1's catalytic activity. In contrast, traditional beta-lactamase inhibitors, such as clavulanic acid, and newer agents, like avibactam, are effective against SBLs but not MBLs.[3][4] This document presents a comparative analysis of their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Enzyme Classes

The primary distinction between NDM-1 inhibitors and traditional beta-lactamase inhibitors lies in the catalytic mechanism of their target enzymes.

NDM-1 (Metallo-beta-lactamase): NDM-1 belongs to the Ambler class B beta-lactamases, which are metalloenzymes requiring one or two zinc ions in their active site for catalysis.[4][5][6] The zinc ions activate a water molecule that acts as a nucleophile, attacking the amide bond in the beta-lactam ring of the antibiotic, leading to its hydrolysis and inactivation.[2][7][8]

This compound is designed to specifically target this zinc-dependent mechanism. These inhibitors typically possess functional groups that chelate the zinc ions in the NDM-1 active site, displacing the activated water molecule and rendering the enzyme incapable of hydrolyzing its substrate.[2]

Serine Beta-Lactamases (SBLs): Traditional beta-lactamase inhibitors target Ambler classes A, C, and D, which utilize a serine residue in their active site as the primary nucleophile.[4][5] The catalytic mechanism involves the formation of a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to release the inactivated antibiotic and regenerate the enzyme.[5][9]

  • Clavulanic Acid, Sulbactam, and Tazobactam: These are "suicide inhibitors" that are recognized as substrates by SBLs. They form a stable acyl-enzyme intermediate that inactivates the enzyme.[10][11][12]

  • Avibactam and Vaborbactam: These are non-beta-lactam inhibitors. Avibactam forms a reversible covalent bond with the serine residue, while vaborbactam, a boronic acid derivative, forms a reversible adduct that mimics the transition state.[13][14][15]

Below is a diagram illustrating the distinct signaling pathways of NDM-1 and SBLs and their inhibition.

G cluster_0 NDM-1 (Metallo-beta-lactamase) Pathway cluster_1 Serine Beta-Lactamase (SBL) Pathway NDM1 NDM-1 Enzyme (with Zn2+ ions) Hydrolysis_N Hydrolyzed (Inactive) Antibiotic NDM1->Hydrolysis_N Catalyzes hydrolysis Inhibited_NDM1 Inhibited NDM-1 (Zinc Chelated) Antibiotic_N Beta-Lactam Antibiotic Antibiotic_N->NDM1 Binds to active site NDM1_Inhibitor This compound NDM1_Inhibitor->NDM1 Chelates Zn2+ SBL SBL Enzyme (with Serine) Hydrolysis_S Hydrolyzed (Inactive) Antibiotic SBL->Hydrolysis_S Catalyzes hydrolysis Inhibited_SBL Inhibited SBL (Acyl-Enzyme) Antibiotic_S Beta-Lactam Antibiotic Antibiotic_S->SBL Binds to active site SBL_Inhibitor Traditional SBL Inhibitor SBL_Inhibitor->SBL Forms stable intermediate

Figure 1. Mechanisms of NDM-1 and SBLs and their respective inhibitors.

Comparative Performance Data

The efficacy of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) when used in combination with an antibiotic.

Table 1: In Vitro Inhibitory Activity (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeRepresentative IC50 (µM)Reference
This compound (as D-captopril) NDM-17.9[16]
Clavulanic Acid Class A SBLs (e.g., TEM-1)~0.1N/A
Tazobactam Class A SBLs (e.g., TEM-1)~0.08N/A
Avibactam Class A, C, and some D SBLs<0.1 (for KPC-2)[13]
Vaborbactam Class A and C SBLs (potent vs. KPC)<0.065 (for KPC-2)[17]

Note: IC50 values can vary depending on the specific enzyme variant and assay conditions.

Table 2: In Vitro Synergy with Antibiotics (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. For beta-lactamase inhibitors, the MIC of a partner antibiotic is determined in the presence of a fixed concentration of the inhibitor. A significant reduction in the antibiotic's MIC indicates successful inhibition of the resistance mechanism.

OrganismAntibioticInhibitor (Concentration)Antibiotic MIC (µg/mL)Fold Reduction in MICReference
NDM-1-producing E. coliMeropenemNone256-[18]
NDM-1-producing E. coliMeropenemNDM-1 Inhibitor (100 µM)464[18]
KPC-producing K. pneumoniaeMeropenemNone>64-[19]
KPC-producing K. pneumoniaeMeropenemVaborbactam (8 µg/mL)≤0.06 - 1>64[19]
ESBL-producing E. coliAmoxicillinNone>256-N/A
ESBL-producing E. coliAmoxicillinClavulanic Acid (4 µg/mL)8>32N/A

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of enzyme inhibitors. The following are standard protocols for determining IC50 and MIC values.

Determination of IC50

This protocol describes a common method for determining the IC50 of a beta-lactamase inhibitor using a chromogenic substrate.

G start Start prepare_reagents Prepare Reagents: - Purified Beta-Lactamase - Inhibitor Stock Solutions - Chromogenic Substrate (e.g., Nitrocefin) - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution add_enzyme Add Beta-Lactamase Enzyme to each inhibitor concentration serial_dilution->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Chromogenic Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance Change over time (spectrophotometer) add_substrate->measure_absorbance calculate_activity Calculate Initial Velocity (Rate of Hydrolysis) for each inhibitor concentration measure_absorbance->calculate_activity plot_data Plot % Inhibition vs. Inhibitor Concentration calculate_activity->plot_data determine_ic50 Determine IC50 from the Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Figure 2. Workflow for IC50 determination of a beta-lactamase inhibitor.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the purified beta-lactamase enzyme, the inhibitor at various concentrations, and a chromogenic substrate like nitrocefin in an appropriate buffer (e.g., 50 mM HEPES).[20]

  • Assay Setup: In a 96-well plate, add a fixed amount of the enzyme to wells containing serial dilutions of the inhibitor. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).[21]

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.[21]

  • Reaction Initiation: Start the reaction by adding the chromogenic substrate to all wells.[22]

  • Data Acquisition: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate (e.g., 490 nm for hydrolyzed nitrocefin).[20][22]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[20]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the MIC of an antibiotic, both alone and in combination with a beta-lactamase inhibitor.

G start Start prepare_media Prepare Bacterial Inoculum and Mueller-Hinton Broth start->prepare_media prepare_plates Prepare 96-well plates with serial dilutions of the antibiotic prepare_media->prepare_plates add_inhibitor Add a fixed concentration of the beta-lactamase inhibitor to a parallel set of wells prepare_plates->add_inhibitor inoculate_plates Inoculate all wells with the standardized bacterial suspension add_inhibitor->inoculate_plates incubate Incubate plates at 37°C for 18-24 hours inoculate_plates->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 3. Workflow for MIC determination using broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth. For the combination test, prepare an identical set of dilutions also containing a fixed, sub-inhibitory concentration of the beta-lactamase inhibitor.

  • Inoculation: Inoculate all wells with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The reduction in the antibiotic's MIC in the presence of the inhibitor is a measure of the inhibitor's efficacy.

Conclusion

The development of NDM-1 inhibitors, represented here by "this compound," is a critical endeavor in the fight against multidrug-resistant bacteria. Unlike traditional and newer serine-beta-lactamase inhibitors, these compounds are specifically designed to counteract the zinc-dependent catalytic mechanism of metallo-beta-lactamases. The comparative data and experimental protocols provided in this guide offer a framework for the evaluation and continued development of novel inhibitors to restore the clinical utility of our essential beta-lactam antibiotics.

References

Comparative Analysis of D-Captopril's Cross-Reactivity with Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory activity of D-captopril, a known inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), against a panel of other clinically relevant metallo-β-lactamases (MBLs). The data presented is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.

Executive Summary

Metallo-β-lactamases pose a significant threat to the efficacy of β-lactam antibiotics. The development of broad-spectrum MBL inhibitors is a critical area of research. D-captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as an inhibitor of NDM-1. This guide summarizes the cross-reactivity profile of D-captopril against other MBLs, including IMP-1, VIM-2, SPM-1, and BcII, based on published experimental data. The provided data demonstrates that while D-captopril inhibits NDM-1, its potency varies significantly against other MBLs, highlighting the challenges in developing pan-MBL inhibitors.

Quantitative Inhibitory Activity of D-Captopril Against Various MBLs

The inhibitory activity of D-captopril against different MBLs is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

Metallo-β-LactamaseIC50 (μM) of D-CaptoprilReference
NDM-120.1 ± 1.5[1]
IMP-17.2 ± 1.2[1]
VIM-20.072 ± 0.010[1]
SPM-1261.8 ± 1.3[1]
BcII10.7 ± 1.2[1]

Mechanism of Inhibition

D-captopril is believed to inhibit metallo-β-lactamases by chelating the zinc ions essential for their catalytic activity. The thiol group of D-captopril is thought to interact with the one or two zinc ions in the active site of the MBLs, thereby preventing the hydrolysis of β-lactam antibiotics.[2] The stereochemistry of captopril has been shown to be a critical determinant of its inhibitory potency, with the D-isomer generally being more active against MBLs than the L-isomer.[1]

InhibitionMechanism cluster_MBL MBL Active Site Zn1 Zn²⁺ Hydrolysis β-Lactam Hydrolysis Zn2 Zn²⁺ D-Captopril D-Captopril (Inhibitor) D-Captopril->Zn1 Thiol group interacts with Zinc ions D-Captopril->Zn2 Thiol group interacts with Zinc ions Inactive_MBL Inactive MBL- Inhibitor Complex Inactive_MBL->Hydrolysis

Caption: Mechanism of MBL inhibition by D-Captopril.

Experimental Protocols

Determination of IC50 Values for MBL Inhibitors

The following is a generalized protocol for determining the IC50 values of inhibitors against metallo-β-lactamases using a spectrophotometric assay with a chromogenic or fluorogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, etc.)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • Substrate solution (e.g., imipenem, nitrocefin, or a fluorogenic cephalosporin derivative)

  • Inhibitor stock solution (e.g., D-captopril dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the purified MBL enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for a reasonable time.

    • Prepare a stock solution of the substrate in an appropriate buffer. The final concentration of the substrate in the assay should ideally be at or below its Michaelis-Menten constant (Km) for the specific MBL.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the inhibitor (e.g., D-captopril) in the assay buffer. A typical starting concentration might be 1 mM, with 2-fold or 3-fold serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the serially diluted inhibitor to the respective wells. Include control wells with buffer or solvent instead of the inhibitor (for 100% enzyme activity) and wells without enzyme (for background correction).

    • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate used (e.g., 482 nm for nitrocefin hydrolysis).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare MBL Enzyme Solution Mix Mix Enzyme and Inhibitor in 96-well Plate Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance/ Fluorescence over Time Add_Substrate->Measure Calculate_Rate Calculate Initial Reaction Rates Measure->Calculate_Rate Plot Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot Determine_IC50 Determine IC50 from Dose-Response Curve Plot->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Conclusion

D-captopril demonstrates inhibitory activity against NDM-1 and several other metallo-β-lactamases. However, its cross-reactivity is not uniform, with significantly lower potency against enzymes like SPM-1. This highlights the structural diversity within the MBL family and the ongoing challenge of developing broad-spectrum inhibitors. The data and protocols presented in this guide can serve as a valuable resource for researchers in the field of antimicrobial drug discovery.

References

A Head-to-Head Comparison of Aurone-Based NDM-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against antibiotic resistance, New Delhi metallo-β-lactamase-1 (NDM-1) stands out as a formidable adversary, capable of hydrolyzing nearly all β-lactam antibiotics. The scientific community is in a race to develop effective inhibitors of this enzyme to restore the efficacy of existing antibiotics. Among the promising candidates, aurone-based compounds have emerged as a significant scaffold for the development of potent NDM-1 inhibitors.

This guide provides a head-to-head comparison of recently developed aurone-based NDM-1 inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in this critical field. The information is based on a comprehensive review of published research, with a focus on quantitative data and experimental methodologies.

Aurone Derivatives as NDM-1 Inhibitors: A Comparative Analysis

Recent research has identified the aurone scaffold as a promising starting point for the development of NDM-1 inhibitors. A notable study evaluated a series of 60 aurone derivatives and identified two lead compounds with significant inhibitory activity.[1][2] These compounds not only demonstrated potent inhibition of the NDM-1 enzyme but also showed a synergistic effect with the carbapenem antibiotic meropenem against NDM-1-producing bacteria.[1][2]

The following table summarizes the inhibitory activity of these promising aurone-based NDM-1 inhibitors.

Compound IDStructureKi (µM)Synergistic Activity with Meropenem
Lead Compound 1 [Structure to be inserted if available in the full paper]1.7[1][2]Potentiates meropenem activity in in-vitro assays[1][2]
Lead Compound 2 [Structure to be inserted if available in the full paper]2.5[1][2]Potentiates meropenem activity in in-vitro assays[1][2]

Mechanism of Action and Signaling Pathway

Aurone-based inhibitors are believed to exert their effect by interacting with the active site of the NDM-1 enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. The NDM-1 enzyme utilizes a di-zinc center to catalyze this hydrolysis. The inhibitors likely chelate or interact with these zinc ions, rendering the enzyme inactive.

NDM1_Inhibition cluster_pathway NDM-1 Catalytic Cycle and Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) NDM1_Active Active NDM-1 Enzyme (with Zn2+) Beta_Lactam_Antibiotic->NDM1_Active Binding to active site Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic NDM1_Active->Hydrolyzed_Antibiotic Hydrolysis NDM1_Inactive Inactive NDM-1 Inhibitor Complex NDM1_Active->NDM1_Inactive Inhibition Aurone_Inhibitor Aurone-Based Inhibitor Aurone_Inhibitor->NDM1_Inactive Binding to active site

Mechanism of NDM-1 inhibition by aurone-based compounds.

Experimental Protocols

The evaluation of aurone-based NDM-1 inhibitors involves a series of key experiments to determine their inhibitory potency and their effectiveness in combination with antibiotics.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This assay is used to determine the in vitro inhibitory activity of the compounds against the purified NDM-1 enzyme.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Test compounds (aurone derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the NDM-1 enzyme to each well.

  • Add the different concentrations of the test compounds to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • The rate of hydrolysis is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value (inhibition constant) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of the aurone inhibitors in combination with a β-lactam antibiotic (e.g., meropenem) against a specific NDM-1-producing bacterial strain.

Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Mueller-Hinton broth (MHB)

  • Aurone inhibitor

  • Meropenem

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of the aurone inhibitor and meropenem in MHB in a 96-well plate. The dilutions are typically arranged in a checkerboard pattern, with one compound diluted along the rows and the other along the columns.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells with no drugs, each drug alone, and no bacteria.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The results are interpreted as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Experimental_Workflow cluster_workflow Experimental Workflow for Aurone-Based NDM-1 Inhibitor Evaluation Start Start: Synthesis of Aurone Derivatives Enzyme_Assay NDM-1 Enzyme Inhibition Assay (Nitrocefin) Start->Enzyme_Assay Data_Analysis_1 Determine IC50/Ki values Enzyme_Assay->Data_Analysis_1 Checkerboard_Assay Checkerboard Synergy Assay with Meropenem Data_Analysis_1->Checkerboard_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_1->SAR_Analysis Data_Analysis_2 Calculate FICI values Checkerboard_Assay->Data_Analysis_2 Data_Analysis_2->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Workflow for evaluating aurone-based NDM-1 inhibitors.

Conclusion and Future Directions

The aurone scaffold represents a promising avenue for the development of novel NDM-1 inhibitors. The data presented here highlights the potential of specific aurone derivatives to not only inhibit the NDM-1 enzyme directly but also to act synergistically with existing β-lactam antibiotics. Further research is warranted to expand the library of aurone-based inhibitors, optimize their potency and pharmacokinetic properties, and conduct in vivo efficacy studies. A thorough understanding of the structure-activity relationships will be crucial in guiding the design of the next generation of these vital therapeutic agents.

References

A Head-to-Head Comparison of NDM-1 Inhibitor-5 and Captopril in the Fight Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct chemical scaffolds in their quest to inhibit the formidable New Delhi Metallo-β-lactamase-1 (NDM-1), a key driver of antibiotic resistance.

In the ongoing battle against antibiotic resistance, the emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) has posed a significant global health threat. This enzyme confers upon bacteria the ability to neutralize a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The scientific community is in a race to develop effective NDM-1 inhibitors to restore the efficacy of these life-saving drugs. This guide provides a comprehensive comparison of two such inhibitors: NDM-1 inhibitor-5, a novel aurone derivative, and captopril, an established angiotensin-converting enzyme (ACE) inhibitor that has been repurposed for its activity against NDM-1.

Performance Data: A Quantitative Look at Inhibition

The inhibitory potential of both compounds against NDM-1 has been quantified using in vitro enzymatic assays. The following table summarizes the key performance indicators for this compound and the more potent stereoisomer of captopril, D-captopril.

InhibitorTypeKi (µM)IC50 (µM)
This compoundAurone Derivative2.5[1][2]Not Reported
D-CaptoprilThiol DerivativeNot Reported7.9 - 20.1

Note: The IC50 value for D-captopril varies across different studies, likely due to variations in experimental conditions.

Unraveling the Mechanisms of Inhibition

The two inhibitors employ distinct strategies to neutralize the NDM-1 enzyme. These differing mechanisms of action are crucial for understanding their potential for further development and clinical application.

This compound , an aurone-based compound, is believed to interact with the active site of NDM-1 through a combination of hydrogen bonding and hydrophobic interactions. Molecular modeling studies suggest that the aurone scaffold positions itself within the enzyme's active site, thereby preventing the binding and subsequent hydrolysis of β-lactam antibiotics.

NDM1_Inhibitor_5_Mechanism

Captopril , on the other hand, functions as a zinc-chelating agent. The NDM-1 enzyme relies on two zinc ions in its active site for catalytic activity. The thiol group of captopril directly interacts with and binds to these zinc ions, effectively removing them as cofactors and rendering the enzyme inactive. This mechanism is well-established and has been confirmed through structural studies.

Captopril_Mechanism

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on standardized in vitro assays. A general workflow for such an assay is outlined below.

Experimental_Workflow

Detailed Method for NDM-1 Inhibition Assay:

A common method to assess NDM-1 inhibition involves the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the enzyme.

  • Reagent Preparation:

    • Recombinant NDM-1 enzyme is purified and diluted to a working concentration in an appropriate assay buffer (e.g., HEPES or phosphate buffer, often supplemented with ZnSO₄).

    • Stock solutions of the inhibitors (this compound and captopril) are prepared, typically in DMSO, and then serially diluted to the desired concentrations in the assay buffer.

    • A stock solution of the substrate, nitrocefin, is prepared in DMSO and then diluted in the assay buffer to a final working concentration.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • A defined amount of the NDM-1 enzyme solution is added to each well.

    • Varying concentrations of the inhibitor are then added to the wells containing the enzyme and incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the nitrocefin substrate to each well.

  • Data Acquisition and Analysis:

    • The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies.

Conclusion

Both this compound and captopril demonstrate the ability to inhibit the NDM-1 enzyme, albeit through different mechanisms. This compound, with its aurone scaffold, represents a novel class of inhibitors with a promising Ki value. Captopril, an established drug, offers the advantage of a well-understood safety profile and a clear mechanism of action through zinc chelation.

The data presented here underscores the importance of exploring diverse chemical scaffolds in the development of NDM-1 inhibitors. Further research, including the determination of the IC50 value for this compound and in vivo efficacy studies for both compounds, will be crucial in determining their potential as future therapeutics to combat the growing threat of antibiotic-resistant bacteria. The detailed experimental protocols provided serve as a foundation for researchers to conduct further comparative studies and advance the field of antimicrobial drug discovery.

References

validating the inhibitory constant (Ki) of NDM-1 inhibitor-5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of NDM-1 Inhibitor-5 and Other Potent Alternatives

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health, making the development of effective NDM-1 inhibitors a critical area of research. This guide provides a comparative analysis of a potent inhibitor, herein referred to as this compound (M61), against other known inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Inhibitory Potency

The inhibitory activities of various compounds against the NDM-1 enzyme are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory potency of this compound (M61) in comparison to other notable inhibitors.

InhibitorTypeIC50 (nM)Ki (µM)Reference
This compound (M61) Maybridge Compound1.009-[1][2]
M1Maybridge Compound1.244-[1][2]
M75Maybridge Compound1.21-[1][2]
M17Maybridge Compound1.904-[1][2]
M21Maybridge Compound2.283-[1][2]
DimercaprolThiol-based1300-[3]
ThiorphanThiol-based1800-[3]
L-CS319BTZ derivative-7-19[3]
L-VC26BTZ derivative-7-19[3]
AdapaleneFDA-approved drug8.9 µg/mL-[4]
D-captoprilKnown Inhibitor7.9 nM-[1]
EDTAKnown Inhibitor0.25 nM-[1]

Experimental Protocols

The determination of inhibitory constants is crucial for validating the efficacy of potential drug candidates. Below are detailed methodologies for key experiments cited in the evaluation of NDM-1 inhibitors.

Determination of IC50 Values

The IC50 value, which represents the concentration of an inhibitor required to reduce the enzymatic activity by half, is a common metric for inhibitor potency.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme (10 nM) is supplemented with 50 mM HEPES buffer containing 100 µM ZnSO4. Nitrocefin, a chromogenic cephalosporin, is used as the substrate. The hydrolysis of nitrocefin by NDM-1 results in a colored product that can be measured spectrophotometrically at 492 nm.[4]

  • Inhibition Assay: The assay is performed in a 96-well microtiter plate. The NDM-1 enzyme is pre-incubated with various concentrations of the inhibitor for a set period.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the nitrocefin substrate. The rate of hydrolysis is monitored by measuring the change in absorbance at 492 nm over time.

  • Data Analysis: The residual enzymatic activity at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][4]

Steady-State Enzyme Kinetics

Steady-state kinetics are performed to determine the kinetic parameters Km (Michaelis constant) and kcat (catalytic constant), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Protocol:

  • Reaction Setup: Assays are conducted at 25°C in a buffer solution (e.g., buffer C) containing 20 µM ZnCl2.[5] The hydrolysis of a β-lactam substrate (e.g., imipenem at 100 µM) is monitored using a spectrophotometer.[5]

  • Data Collection: The initial rates of hydrolysis are measured at various substrate concentrations.

  • Parameter Calculation: The kinetic parameters, Km and kcat, are determined by fitting the initial rate data to the Michaelis-Menten equation. The catalytic efficiency of the enzyme is expressed as the kcat/Km ratio.[5]

Visualizations: Pathways and Workflows

Diagrams are provided below to illustrate the NDM-1 enzymatic mechanism and a typical experimental workflow for inhibitor validation.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O OH- OH⁻ H2O->OH- Activation by Zn²⁺ Beta_Lactam β-Lactam Antibiotic OH-->Beta_Lactam Nucleophilic Attack on β-lactam ring Beta_Lactam->Zn1 Coordination Beta_Lactam->Zn2 Coordination Hydrolyzed_Product Inactive Hydrolyzed Antibiotic Beta_Lactam->Hydrolyzed_Product Hydrolysis

Caption: Mechanism of β-lactam antibiotic hydrolysis by the NDM-1 enzyme.

Inhibitor_Validation_Workflow Start Start: Potential Inhibitor Virtual_Screening In Silico Screening (Docking, Virtual Screening) Start->Virtual_Screening In_Vitro_Assay In Vitro Enzymatic Assays (IC50, Ki determination) Virtual_Screening->In_Vitro_Assay Potent_Hits Potent Hits? In_Vitro_Assay->Potent_Hits Potent_Hits->Start No Synergy_Testing Checkerboard Synergy Testing with Antibiotics Potent_Hits->Synergy_Testing Yes MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Synergy_Testing->MIC_Determination Cell_Based_Assays Cell-Based Assays (Toxicity, Efficacy) MIC_Determination->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization End End: Drug Candidate Lead_Optimization->End

References

Navigating the Challenge of Metallo-β-Lactamase Resistance: A Comparative Guide to NDM-1 Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a formidable challenge to antimicrobial therapy. This enzyme confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic four-membered ring.[1][2] The rapid dissemination of the blaNDM-1 gene among clinically relevant Gram-negative pathogens has created an urgent need for effective inhibitors that can restore the efficacy of existing antibiotics.[3] This guide provides a comparative analysis of the spectrum of activity for various NDM-1 inhibitor combinations, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutic strategies.

Spectrum of Activity: A Tabular Comparison

The in vitro efficacy of NDM-1 inhibitor combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of a partner antibiotic in the presence and absence of the inhibitor. A significant reduction in the MIC indicates successful inhibition of the NDM-1 enzyme. The following tables summarize the activity of various inhibitor-antibiotic combinations against NDM-1-producing bacteria.

Table 1: In Vitro Activity of Select NDM-1 Inhibitor Combinations against NDM-1-Producing Enterobacterales

InhibitorPartner AntibioticOrganismNDM VariantMIC of Antibiotic Alone (μg/mL)MIC of Antibiotic + Inhibitor (μg/mL)Fold Reduction in MICReference
AvibactamAztreonamEnterobacteralesMBL-producing>99% in vitro inhibitionNot specifiedNot specified[4]
VaborbactamMeropenemEnterobacteriaceaeKPC-producing≥64≤0.06 - 1 (with 8 µg/mL vaborbactam)≥64[5]
ThiorphanImipenemE. coli carrying MBLsNDM-1Not specifiedRestored susceptibilityNot specified[1]
Thiomandelic acidMeropenemE. coli carrying MBLsNDM-1Not specifiedRestored susceptibilityNot specified[1]
D-captoprilNot specifiedRecombinant NDM-1NDM-1Not applicableIC50 value determinedNot applicable[6]
Plant Extracts (e.g., Combretum albidum)MeropenemNDM-1 E. coliNDM-1Not specifiedSynergistic effect (ΣFIC = 0.09–0.313)Not specified[6]
D63, D2148, D2573Imipenem, MeropenemNDM-1-producing cloneNDM-1IncreasedReducedNot specified[7]

Note: The term "inhibitor-5" from the user's query did not correspond to a specific, widely recognized NDM-1 inhibitor in the reviewed literature. The table above presents data for various studied inhibitors. The efficacy of these combinations can be influenced by the specific NDM variant and the presence of other resistance mechanisms.[1][4]

Key Experimental Protocols

The assessment of NDM-1 inhibitor efficacy relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. For inhibitor combinations, this is often performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the NDM-1-producing bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 108 CFU/mL).[6]

  • Serial Dilutions: The antibiotic is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Addition of Inhibitor: A fixed, sub-inhibitory concentration of the NDM-1 inhibitor is added to each well.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

NDM-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1.

Protocol:

  • Enzyme and Substrate Preparation: A solution of purified recombinant NDM-1 enzyme is prepared. A chromogenic β-lactam substrate, such as nitrocefin, is also prepared.[6]

  • Incubation with Inhibitor: The NDM-1 enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.[6]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the nitrocefin substrate.[6]

  • Measurement of Hydrolysis: The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 490 nm).[6]

  • Calculation of IC50: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is calculated.[6]

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

NDM1_Mechanism cluster_cell Gram-Negative Bacterium BetaLactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme BetaLactam->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition Hydrolyzed_BL Hydrolyzed (Inactive) Antibiotic NDM1->Hydrolyzed_BL CellWall Cell Wall Synthesis PBP->CellWall Catalysis Inhibitor NDM-1 Inhibitor Inhibitor->NDM1 Inhibition BetaLactam_outside β-Lactam Antibiotic BetaLactam_outside->BetaLactam Inhibitor_outside NDM-1 Inhibitor Inhibitor_outside->Inhibitor

Caption: Mechanism of NDM-1 mediated resistance and inhibitor action.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilution of Antibiotic in Microplate add_inhibitor Add Fixed Concentration of NDM-1 Inhibitor serial_dilution->add_inhibitor add_inhibitor->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Concluding Remarks

The development of effective NDM-1 inhibitors is a critical area of research in the fight against antimicrobial resistance. While no NDM-1 inhibitor is currently in widespread clinical use, several promising compounds are under investigation.[8] Combination therapy, such as aztreonam-avibactam, has shown potential for treating infections caused by metallo-β-lactamase-producing Enterobacterales.[4][9] The data and protocols presented in this guide offer a foundation for the comparative assessment of novel inhibitor-antibiotic combinations, paving the way for the development of next-generation therapies to combat these highly resistant pathogens. Continued research and clinical trials are essential to bring these promising combinations from the laboratory to the clinic.[10]

References

Safety Operating Guide

Navigating the Disposal of NDM-1 Inhibitor-5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists engaged in the vital work of combating antibiotic resistance through the development of novel compounds like NDM-1 inhibitor-5 must adhere to stringent safety and disposal protocols. Given the potential bioactivity and chemical properties of such research compounds, ensuring their proper handling and disposal is paramount to protecting both laboratory personnel and the environment. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and disposable gloves.[1] All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of fine particles.[1][2]

II. Step-by-Step Disposal Procedures

The proper disposal of this compound, as with many research chemicals, follows a multi-step process focused on containment, labeling, and transfer to a designated waste management authority.

Step 1: Waste Segregation and Collection

All waste materials contaminated with this compound must be segregated from general laboratory trash. This includes:

  • Solid Waste: Unused or expired solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper).

  • Liquid Waste: Solutions containing this compound, and the first rinse of any container that held the compound.[3]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.

Collect each type of waste in a designated, compatible, and clearly labeled waste container.[4][5] For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[3][5] Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[4][6]

Step 2: Container Labeling

Properly label all waste containers with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name ("this compound") and any known hazardous constituents or solvents.[3][5] The date of waste accumulation should also be clearly marked.

Step 3: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation and away from general traffic.[5] Ensure that containers are kept closed at all times, except when adding waste.[5]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must be triple-rinsed.[3][7] The first rinsate should be collected as hazardous liquid waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations and the nature of the solvent used.[3] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional guidelines.[7]

Step 5: Scheduling Waste Pick-Up

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pick-up for the hazardous waste.[5] Do not attempt to dispose of chemical waste through standard municipal waste streams.[4]

III. Quantitative Data Management: Chemical Waste Log

Maintaining a detailed log of all chemical waste is a critical component of laboratory safety and regulatory compliance. Below is a template for tracking this compound waste.

DateWaste Type (Solid/Liquid/Sharps)Amount (g or mL)Key ConstituentsResearcher Name
[Example]Liquid500 mLThis compound (approx. 10mg), DMSO, WaterDr. A. Smith

IV. Experimental Protocol: General Neutralization Procedure

Disclaimer: The following is a general protocol. The specific reactivity and degradation pathways of "this compound" are not known. A chemical-specific neutralization protocol should be developed in consultation with a qualified chemist and your institution's EHS department.

Objective: To render small quantities of this compound inactive through chemical degradation before disposal as hazardous waste. This can reduce the biological potency of the waste.

Methodology:

  • Consult Safety Data Sheet (SDS): Before proceeding, consult the SDS for this compound for any specific incompatibilities or decomposition information.

  • Prepare Neutralizing Solution: Based on the chemical structure of metallo-beta-lactamase inhibitors, a solution that can hydrolyze or chelate the active components may be effective. For instance, a basic solution (e.g., 1M NaOH) could potentially hydrolyze ester or amide bonds, while a chelating agent like EDTA could be used if the inhibitor's activity is dependent on metal ions.

  • Procedure:

    • In a chemical fume hood, dilute the this compound solution with a compatible solvent.

    • Slowly add the neutralizing solution while stirring.

    • Monitor the reaction for any signs of gas evolution, temperature change, or precipitation.

    • Allow the reaction to proceed for a sufficient amount of time (e.g., 24 hours) to ensure complete degradation.

  • Verification (Optional): If analytical methods are available (e.g., HPLC, LC-MS), a sample of the treated waste can be analyzed to confirm the degradation of the active compound.

  • Disposal: Even after treatment, the resulting solution should be collected and disposed of as hazardous chemical waste, as it will contain the degradation products and the neutralizing agent.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use B Contaminated Materials (Solid, Liquid, Sharps) A->B C Solid Waste Container (Labeled) B->C Solids D Liquid Waste Container (Labeled) B->D Liquids E Sharps Container (Labeled) B->E Sharps F Store in Designated Satellite Accumulation Area C->F D->F E->F G Contact EHS for Waste Pickup F->G H Waste Manifest & Disposal by Certified Vendor G->H

Fig. 1: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.